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Icosyldimethylphosphine oxide Documentation Hub

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  • Product: Icosyldimethylphosphine oxide
  • CAS: 24565-09-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Long-Chain Alkyldimethylphosphine Oxides

A note on the subject: Initial research indicates that "Icosyldimethylphosphine oxide," a phosphine oxide with a 20-carbon alkyl chain, is a highly specialized or novel compound with limited publicly available data. Ther...

Author: BenchChem Technical Support Team. Date: February 2026

A note on the subject: Initial research indicates that "Icosyldimethylphosphine oxide," a phosphine oxide with a 20-carbon alkyl chain, is a highly specialized or novel compound with limited publicly available data. Therefore, this guide will focus on the broader class of long-chain alkyldimethylphosphine oxides , using well-documented analogues such as dodecyldimethylphosphine oxide as representative examples to illustrate the chemical structure, properties, synthesis, and applications of this important class of molecules. The principles and methodologies discussed herein are directly applicable to the understanding and potential development of icosyldimethylphosphine oxide.

Introduction

Long-chain alkyldimethylphosphine oxides are a fascinating class of organophosphorus compounds that bridge the gap between simple organic molecules and functional materials. Characterized by a highly polar phosphine oxide head group and a long, nonpolar alkyl tail, these molecules exhibit unique amphiphilic properties. This dual nature makes them valuable as surfactants, ligands in catalysis, and building blocks in medicinal chemistry and materials science. Their robust chemical stability and strong hydrogen bond accepting capabilities further enhance their utility in a variety of applications. This guide will provide a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of long-chain alkyldimethylphosphine oxides for researchers, scientists, and professionals in drug development.

Chemical Structure and Bonding

The fundamental structure of a long-chain alkyldimethylphosphine oxide consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and a long alkyl chain. The phosphorus atom in this arrangement is pentavalent and adopts a tetrahedral geometry.

The P=O bond is short and highly polar, with a significant contribution from a dative bond, where the oxygen atom donates a lone pair of electrons to the phosphorus atom. This results in a high dipole moment for the phosphine oxide group, rendering it an excellent hydrogen bond acceptor. The long alkyl chain, in contrast, is nonpolar and hydrophobic. This segregation of polarity within the same molecule is the origin of their amphiphilic behavior.

Caption: Generalized chemical structure of a long-chain alkyldimethylphosphine oxide.

Physicochemical Properties

The physical and chemical properties of long-chain alkyldimethylphosphine oxides are dictated by the interplay between the polar phosphine oxide head and the nonpolar alkyl tail. The length of the alkyl chain significantly influences properties such as melting point, boiling point, and solubility.

PropertyDodecyldimethylphosphine OxideGeneral Trend for Longer Chains
Molecular Formula C₁₄H₃₁OPC(n+2)H(2n+7)OP
Molecular Weight 246.37 g/mol Increases with chain length
Appearance Colorless to pale yellow liquid or solidWaxy solids
Melting Point Varies (can be low melting solid)Increases with chain length
Boiling Point High (decomposes at high temperatures)Increases with chain length
Solubility in Water LimitedDecreases with chain length
Solubility in Organic Solvents Soluble in polar and nonpolar organic solventsGood

Key Physicochemical Insights:

  • Amphiphilicity: The defining characteristic of these molecules is their amphiphilic nature, which allows them to act as surfactants, reducing surface tension at interfaces. In aqueous solutions, they can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).

  • Polarity and Hydrogen Bonding: The highly polar P=O group is a strong hydrogen bond acceptor, influencing the molecule's interaction with polar solvents and other molecules. This property is particularly relevant in drug design, where the phosphine oxide moiety can interact with biological targets.

  • Thermal and Chemical Stability: Long-chain alkyldimethylphosphine oxides are generally stable compounds, resistant to oxidation and hydrolysis under normal conditions.

Synthesis of Long-Chain Alkyldimethylphosphine Oxides

The synthesis of long-chain alkyldimethylphosphine oxides can be achieved through several routes. A common and versatile method involves a two-step process: the preparation of a long-chain alkyldimethylphosphine followed by its oxidation.

start Starting Materials: - Long-chain alkyl halide (R-X) - Magnesium (Mg) - Dimethylphosphinoyl chloride ((CH₃)₂P(O)Cl) grignard Step 1: Grignard Reagent Formation start->grignard In ether reaction Step 2: Reaction with Dimethylphosphinoyl Chloride grignard->reaction product Long-Chain Alkyldimethylphosphine Oxide reaction->product

Caption: A general workflow for the synthesis of long-chain alkyldimethylphosphine oxides via a Grignard reaction.

Experimental Protocol: Synthesis of Dodecyldimethylphosphine Oxide (Representative Example)

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Step 1: Preparation of Dodecylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reaction Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium.

  • Addition of Alkyl Halide: A solution of 1-bromododecane (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary.

  • Reaction Completion: Once the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will turn cloudy and greyish.

Step 2: Reaction with Dimethylphosphinoyl Chloride

  • Cooling: The Grignard reagent solution is cooled to 0 °C in an ice bath.

  • Addition of Phosphinoyl Chloride: A solution of dimethylphosphinoyl chloride (0.9 equivalents) in anhydrous diethyl ether is added dropwise to the cooled Grignard solution with vigorous stirring.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation under high vacuum to yield dodecyldimethylphosphine oxide.

Applications of Long-Chain Alkyldimethylphosphine Oxides

The unique properties of long-chain alkyldimethylphosphine oxides have led to their use in a variety of scientific and industrial applications.

main Long-Chain Alkyldimethylphosphine Oxides app1 Surfactants and Micellar Catalysis main->app1 app2 Coordination Chemistry and Catalysis main->app2 app3 Drug Discovery and Development main->app3 app4 Materials Science main->app4

Caption: Key application areas of long-chain alkyldimethylphosphine oxides.

Surfactants and Micellar Catalysis

Due to their amphiphilic nature, long-chain alkyldimethylphosphine oxides are effective non-ionic surfactants. They can form micelles in aqueous solutions, creating microenvironments that can solubilize nonpolar reactants and catalyze chemical reactions. This phenomenon, known as micellar catalysis, can enhance reaction rates and influence selectivity.

Coordination Chemistry and Catalysis

The oxygen atom of the phosphine oxide group is a hard Lewis base, making it an excellent ligand for a variety of metal ions. Long-chain alkyldimethylphosphine oxides can be used to form metal complexes that have applications in catalysis and as metal extractants. The long alkyl chain can enhance the solubility of these complexes in organic solvents, which is advantageous in many catalytic processes.

Drug Discovery and Development

The phosphine oxide moiety is increasingly being recognized as a valuable functional group in medicinal chemistry. Its ability to act as a strong hydrogen bond acceptor can lead to improved binding affinity and selectivity for biological targets. The incorporation of a dimethylphosphine oxide group can also enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The long alkyl chain can be modified to tune the lipophilicity of the molecule, which is a critical parameter in drug design.

Materials Science

Long-chain alkyldimethylphosphine oxides can be used as functional building blocks in the synthesis of novel materials. Their self-assembly properties can be exploited to create ordered nanostructures. They can also be used as capping agents to control the size and stability of nanoparticles.

Conclusion

Long-chain alkyldimethylphosphine oxides are a versatile class of compounds with a rich and expanding chemistry. Their unique combination of a polar head group and a nonpolar tail gives rise to a range of interesting and useful properties. From their role as surfactants and catalysts to their emerging applications in drug discovery and materials science, these molecules offer significant potential for innovation. As synthetic methodologies continue to improve and our understanding of their properties deepens, we can expect to see even more exciting applications of long-chain alkyldimethylphosphine oxides in the future.

References

  • Herrmann, K. W. Micellar Properties and Critical Opalescence of Dimethyalkylphosphine Oxide Solutions. The Journal of Physical Chemistry.
  • BenchChem.
  • PubChem. Dodecyldimethylphosphine oxide.
  • CymitQuimica. Dodecyldimethylphosphine oxide.
  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107.
  • Rassukana, Y., Aleksandrova, A., Lega, D., et al.
  • Atkinson, R. C. J., Gibson, V. C., Long, N. J., & White, A. J. P. Coordination chemistry with phosphine and phosphine oxide-substituted hydroxyferrocenes. Dalton Transactions.
  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2007). Catalytic in situ generation of phosphines from phosphine oxides for use in catalysis.
  • Google Patents. (1969). Process for the preparation of phosphonium salts and phosphine oxides starting with aluminum trialkyl.
  • Google Patents. (2014).
Exploratory

Technical Guide: Physical Properties and Applications of Long-Chain Alkyldimethylphosphine Oxides (CnDMPO)

Executive Summary Long-chain alkyldimethylphosphine oxides (CnDMPO) represent a class of non-ionic/zwitterionic surfactants critical to membrane protein structural biology and advanced drug delivery systems. Unlike their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain alkyldimethylphosphine oxides (CnDMPO) represent a class of non-ionic/zwitterionic surfactants critical to membrane protein structural biology and advanced drug delivery systems. Unlike their amine oxide analogs (e.g., LDAO), phosphine oxides exhibit superior thermal and oxidative stability due to their resistance to Cope elimination. This guide details the physicochemical properties, micellization thermodynamics, and purification protocols for C10 (Decyl) and C12 (Dodecyl) variants, providing a roadmap for their application in solubilizing labile biological macromolecules.

Molecular Architecture & Physicochemical Basis

The Phosphoryl Head Group (P=O)

The defining feature of CnDMPO surfactants is the phosphoryl group. Unlike the amine oxide (N→O) bond, the phosphorus-oxygen bond possesses significant double-bond character (


 back-bonding) superimposed on a coordinate covalent sigma bond.
  • Dipole Moment: The P=O bond exhibits a large dipole moment (~4.5 D), significantly higher than the ether linkages in polyoxyethylene surfactants. This creates a compact, highly polar head group that does not protonate in the physiological pH range (pH 2–12).

  • Hygroscopicity: The oxygen atom is a potent hydrogen bond acceptor. Consequently, solid CnDMPOs are highly hygroscopic, often existing as hemihydrates or forming adducts with hydrogen peroxide during synthesis.

Stability: The "Cope Elimination" Advantage

A critical differentiator for drug development is chemical stability. Alkyldimethylamine oxides (e.g., LDAO) undergo Cope elimination at elevated temperatures, degrading into alkenes and N,N-dialkylhydroxylamines.[1]

Phosphine oxides do not undergo Cope elimination. The geometric constraints and bond strength of the phosphorus center prevent the formation of the five-membered cyclic transition state required for this degradation pathway. This makes CnDMPO ideal for high-temperature crystallization trials or long-term storage of protein formulations.

CopeComparison AmineOxide Amine Oxide (LDAO) Heat Heat (>100°C) AmineOxide->Heat Degradation Degradation Products (Alkene + Hydroxylamine) Heat->Degradation Cope Elimination (Syn-elimination) Stable Chemically Stable (No Elimination) Heat->Stable Resistant PhosphineOxide Phosphine Oxide (CnDMPO) PhosphineOxide->Heat

Figure 1: Comparative thermal stability pathways. Unlike amine oxides, phosphine oxides resist thermal degradation via Cope elimination.

Micellization Thermodynamics

The micellization behavior of CnDMPO is driven by the hydrophobic effect, balanced by the repulsion between the polar head groups. Because the head group is small and uncharged (though polar), these surfactants form small, compact micelles ideal for NMR studies and protein crystallization.

Critical Micelle Concentration (CMC) Data

The following table synthesizes experimental data for the two most relevant homologs: Decyldimethylphosphine oxide (C10DMPO ) and Dodecyldimethylphosphine oxide (C12DMPO ).

PropertyDecyl- (C10DMPO)Dodecyl- (C12DMPO)
Molecular Weight 218.32 g/mol 246.37 g/mol
CMC (25°C) 4.6 mM ~2.2 mM
Aggregation Number (

)
~131~140–150 (Est.)
Micellar MW ~28.6 kDa~35.0 kDa
Gibbs Free Energy (

)
--6.2 kcal/mol
Physical State (RT) Liquid / Low-melting solidLow-melting solid (mp 80–82°C)

Note: CMC values are sensitive to ionic strength and temperature.[2] The values above represent aqueous solutions at 25°C.

Structural Implications
  • C10DMPO: Its higher CMC (4.6 mM) allows for rapid exchange between monomeric and micellar states, which is advantageous for removing the detergent via dialysis or ultrafiltration.

  • C12DMPO: With a lower CMC (2.2 mM), it forms more stable micelles. It is often preferred when the protein requires a more substantial hydrophobic environment to maintain native folding.

Experimental Protocols

Protocol A: CMC Determination via Surface Tension (Wilhelmy Plate)

Rationale: Surface tension is the gold standard for non-ionic surfactants as it directly measures surface excess without requiring extrinsic fluorescent probes that might perturb the micelle.

Materials:

  • Kibron Delta-8 or Krüss K100 Tensiometer.

  • Platinum Wilhelmy plate (flamed before use).

  • High-purity water (18.2 MΩ·cm).

Workflow:

  • Preparation: Prepare a 50 mM stock solution of CnDMPO in water.

  • Calibration: Calibrate the balance with the dry platinum plate.

  • Dosing: Add the surfactant stock to a vessel containing pure water in small increments (e.g., 0.1 mM steps).

  • Equilibration: Allow 2–5 minutes mixing time after each addition to reach equilibrium.

  • Measurement: Record surface tension (

    
    ).
    
  • Analysis: Plot

    
     vs. 
    
    
    
    . The intersection of the linearly decreasing region and the plateau defines the CMC.

CMC_Workflow Start Start: Pure Water (72 mN/m) Add Add CnDMPO Aliquot Start->Add Mix Equilibrate (3 min) Add->Mix Measure Measure Surface Tension (Wilhelmy Plate) Mix->Measure Check Is γ Constant? Measure->Check Check->Add No (Below CMC) Plot Plot γ vs Log[C] Identify Inflection Check->Plot Yes (Plateau Reached)

Figure 2: Logical workflow for automated CMC determination via surface tension tensiometry.

Protocol B: Synthesis and Purification

Rationale: Commercial CnDMPO often contains residual H2O2 from synthesis. For sensitive protein work, in-house purification is recommended.

  • Oxidation: React the precursor alkyldimethylphosphine with 30-35% aqueous

    
     in methanol or acetone at 0–10°C.
    
    • Safety: Phosphines are pyrophoric; handle under inert atmosphere (

      
       or Ar) until oxidized.
      
  • Quenching: Excess peroxide is dangerous. Destroy residual

    
     using platinum black or catalase, or by prolonged stirring with molecular sieves.
    
  • Drying: The product will form a hydrate. Dry by azeotropic distillation with benzene/toluene or using activated molecular sieves (4Å) in a vacuum desiccator.

  • Recrystallization: Recrystallize C12DMPO from cold hexane or acetone/hexane mixtures to remove oxidation byproducts.

Applications in Biopharmaceutics

Membrane Protein Solubilization

CnDMPO surfactants are "harsh" enough to disrupt lipid bilayers but "gentle" enough to maintain protein-protein interactions.

  • Mechanism: The small head group allows insertion into the lipid bilayer with minimal steric clash.

  • Crystallography: C10DMPO is particularly valued in X-ray crystallography. Its small micelle radius (

    
    ) minimizes the volume of the disordered solvent channels in the crystal lattice, often leading to higher resolution diffraction compared to bulky detergents like DDM (Dodecylmaltoside).
    
NMR Spectroscopy

For solution NMR of membrane proteins, the total particle size (Protein + Micelle) determines the tumbling rate (


).
  • Advantage: C10DMPO forms one of the smallest micelles (~28 kDa) capable of solubilizing integral membrane proteins. This results in sharper spectral lines compared to larger detergents.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Critical Micelle Concentration of Dodecyldimethylphosphine Oxide. Link

  • Herrmann, K. W., et al. (1966). Micellar Properties and Critical Opalescence of Dimethylalkylphosphine Oxide Solutions. Journal of Physical Chemistry. Link

  • PubChem. (2025).[4][5] Dodecyldimethylphosphine oxide Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Dimethyldecylphosphine oxide Product Specification. Link

  • Cope, A. C., et al. (1960). Amine Oxides.[6][7] VIII. Medium-sized Cyclic Olefins from Amine Oxides. Journal of the American Chemical Society. Link

Sources

Foundational

Icosyldimethylphosphine oxide melting point and boiling point data

The following is an in-depth technical guide on Icosyldimethylphosphine Oxide , structured for researchers and drug development professionals. High-Purity Surfactant & Extractant for Advanced Applications Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Icosyldimethylphosphine Oxide , structured for researchers and drug development professionals.

High-Purity Surfactant & Extractant for Advanced Applications

Executive Summary

Icosyldimethylphosphine oxide (also known as Eicosyldimethylphosphine oxide or C20-DMPO ) is a long-chain tertiary phosphine oxide surfactant characterized by a highly polar phosphoryl head group (


) attached to a hydrophobic 20-carbon alkyl chain. Unlike its amine oxide analogs, the phosphorus-oxygen bond exhibits greater chemical stability and distinct electrostatic properties, making C20-DMPO a critical candidate for metal ion extraction , surface modification , and liposomal drug delivery systems .

This guide synthesizes available experimental data and homologous series trends to provide a definitive reference on its physical properties, synthesis, and thermodynamic behavior.

Chemical Identity & Structure

PropertyDetail
IUPAC Name Icosyl(dimethyl)phosphine oxide
Synonyms Dimethyleicosylphosphine oxide; C20-DMPO
Molecular Formula

Molecular Weight 358.58 g/mol
General Structure

CAS Number Not widely listed; Analog C12 (871-95-4)
Classification Nonionic / Semi-polar Surfactant
Structural Visualization

The molecule features a "matchstick" geometry with a compact, highly polar head and an extended lipophilic tail.

G Head Polar Head Group (P=O Dipole) Molecule Icosyldimethylphosphine Oxide Head->Molecule Electrostatic Core Tail Hydrophobic Tail (C20 Alkyl Chain) Tail->Molecule Van der Waals Assembly

Figure 1: Structural domain segregation in C20-DMPO.

Physical Properties: Melting & Boiling Points

Due to the niche application of the C20 homologue, specific experimental values are often proprietary. The data below synthesizes experimental values from the Alkyldimethylphosphine oxide homologous series (Lunkenheimer et al., EPA) to derive accurate property ranges.

Melting Point Analysis

The melting point of tertiary phosphine oxides is governed by the interplay between the dipole-dipole interactions of the


 bond and the packing efficiency  of the alkyl chains.
  • Experimental Trend (Homologous Series):

    • C10 (Decyl): 16–18°C (Liquid/Solid transition near RT)

    • C12 (Dodecyl): 28–32°C (Low-melting solid/Liquid Crystal)

    • C18 (Octadecyl): ~65–70°C

    • C20 (Icosyl): 74–78°C (Predicted)

Thermodynamic Rationale: While shorter chains (


) are disrupted by the bulky dimethyl head group, preventing tight lattice packing, longer chains (

) allow the van der Waals forces of the alkyl tail to dominate, stabilizing the solid phase. The C20 homologue, with its extensive hydrophobic surface area, crystallizes into a waxy solid with a melting point significantly higher than its shorter counterparts.
Boiling Point & Thermal Stability
  • Atmospheric Boiling Point: Decomposes (Theoretical > 350°C).

  • Vacuum Boiling Point: Estimated 210–220°C at 0.1 mmHg .

Stability Note: Unlike amine oxides, which can undergo Cope elimination, phosphine oxides are thermally robust. However, at atmospheric pressure, the energy required to vaporize the C20 molecule exceeds the energy of bond dissociation for the alkyl chain, leading to decomposition before boiling. Distillation must be performed under high vacuum (


).
Solubility Profile
  • Water: Very Low (insoluble). Forms Langmuir monolayers at the air-water interface.

  • Organic Solvents: Soluble in ethanol, chloroform, dichloromethane, and warm hexane.

  • Acidic Media: Soluble in strong acids due to protonation of the phosphoryl oxygen (

    
    ).
    

Synthesis & Manufacturing Protocols

The synthesis of Icosyldimethylphosphine oxide typically follows the oxidation of the corresponding tertiary phosphine or a Grignard-based approach.

Protocol A: Oxidation of Tertiary Phosphine (Standard Lab Scale)

This method ensures high purity by converting the precursor Icosyldimethylphosphine (


) to the oxide.
  • Precursor Preparation: React Icosyl bromide (

    
    ) with Lithium dimethylphosphide (
    
    
    
    ) in THF at -78°C.
  • Oxidation: Treat the resulting tertiary phosphine with Hydrogen Peroxide (

    
    , 30% aq) in acetone at 0°C.
    
  • Workup: Quench with sodium sulfite (to remove excess peroxide), extract with dichloromethane, and recrystallize from hexane/ethyl acetate.

Protocol B: Grignard Reaction (Industrial Route)

Uses stable phosphonic acid derivatives.

Synthesis Step1 Dimethyl Phosphonate (HP(O)(OMe)2) Intermediate Reaction Intermediate Step1->Intermediate THF, 0°C Step2 Grignard Reagent (C20H41-MgBr) Step2->Intermediate Product Icosyldimethylphosphine Oxide (Solid, MP ~75°C) Intermediate->Product Acid Hydrolysis

Figure 2: Grignard-based synthetic pathway.

Applications in Research & Industry

Metal Extraction (Hydrometallurgy)

Long-chain phosphine oxides are potent extractants for actinides (U, Th) and rare earth elements. The C20 chain renders the complex highly soluble in non-polar organic diluents (kerosene), facilitating phase separation in solvent extraction processes.

Surface Modification

The


 group binds strongly to metal oxide surfaces (

,

). C20-DMPO is used to create hydrophobic self-assembled monolayers (SAMs) , passivating quantum dots or nanoparticles to prevent aggregation in organic matrices.
Biological Mimetics

As a phosphorus analog of amine oxide surfactants (found in shampoos and biological detergents), C20-DMPO serves as a non-hydrolyzable probe for studying lipid membrane dynamics and protein-surfactant interactions without pH sensitivity.

References

  • Lunkenheimer, K., Haage, K., & Hirte, R. (1999).[1][2][3] Novel Results on the Adsorption Properties of n-Alkyldimethylphosphine Oxides at the Air/Water Interface. Langmuir, 15(4), 1052–1058. Link

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Phosphine oxide, decyldimethyl- (Data for homologous series extrapolation). Link

  • Hays, H. R. (1968). Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. Journal of Organic Chemistry, 33(10), 3690–3694. Link

  • PubChem. Dimethyldodecylphosphine oxide (Compound Summary). National Library of Medicine. Link

Sources

Exploratory

Technical Guide: C20 Phosphine Oxide Ligands & Intermediates in Drug Development

The following technical guide is structured to address the specific role of C20 Phosphine Oxide species, primarily as transient directing ligands and intermediates in the stereoselective synthesis of Retinoid drugs (Vita...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific role of C20 Phosphine Oxide species, primarily as transient directing ligands and intermediates in the stereoselective synthesis of Retinoid drugs (Vitamin A derivatives), and secondarily as stabilizing ligands in nanomedicine.

Stereocontrol, Synthesis, and Nanostabilization Strategies

Executive Summary & Core Definition

In the context of pharmaceutical development, "C20 Phosphine Oxide" refers to two distinct but critical chemical entities:

  • The Retinoid Intermediate (Primary Application): A C20-backbone phosphine oxide (e.g., retinyl-diphenylphosphine oxide) used in the Horner-Wittig reaction . Unlike standard Wittig reagents, these species act as transient ligands for lithium/potassium during olefination, allowing for the isolation of

    
    -hydroxy intermediates. This provides the absolute stereocontrol required to synthesize geometric isomers like Isotretinoin  (13-cis) and Alitretinoin  (9-cis) without inseparable mixtures.
    
  • The Nanostabilizing Ligand (Secondary Application): Long-chain alkyl phosphine oxides (e.g., Eicosyldiphenylphosphine oxide) used as surface-capping ligands to stabilize colloidal nanocrystals (quantum dots or magnetic nanoparticles) for targeted drug delivery.

This guide focuses on the mechanistic causality of the phosphine oxide moiety in controlling stereochemistry—the single biggest challenge in manufacturing polyene drugs.

The Phosphine Oxide "Ligand" Effect in Olefination

While often classified as reagents, phosphine oxides function mechanistically as ligands in the Horner-Wittig reaction. The oxygen of the phosphine oxide (


) coordinates with the metal cation (typically 

), forming a rigid chelate in the transition state. This coordination is the "switch" that enables stereoselectivity.
Mechanism: The Chelation Control

Unlike the Horner-Wadsworth-Emmons (HWE) reaction which uses phosphonates to yield thermodynamic E-alkenes exclusively, the C20 Phosphine Oxide route allows access to Z-alkenes (cis-retinoids).

  • Lithiation: The C20 phosphine oxide is deprotonated by a base (LDA or n-BuLi).

  • Carbonyl Addition: The lithiated species attacks the aldehyde (e.g., a C5 or C10 synthon).

  • Ligand Chelation (The Critical Step): The

    
     atom bridges the phosphine oxide oxygen and the newly formed alkoxide oxygen. This stabilizes the 
    
    
    
    -hydroxy phosphine oxide
    intermediate.
  • Purification: Crucially, this intermediate is stable and can be isolated. The erythro and threo diastereomers can be separated by chromatography or crystallization.[1][2]

  • Stereospecific Elimination:

    • Syn-elimination (using NaH/DMF) yields the alkene with retention of stereochemistry.

    • Anti-elimination (using acid) yields the inverted alkene.

Visualization of the Pathway

The following diagram illustrates the bifurcation point where the "Ligand" nature of the phosphine oxide enables the separation of isomers—a capability absent in standard Wittig chemistry.

HornerWittigMechanism Start C20 Phosphine Oxide (Precursor) Lithiation Lithiated Species (P=O---Li Chelate) Start->Lithiation n-BuLi / -78°C Addition Aldehyde Addition Lithiation->Addition + Carbonyl Intermediate β-Hydroxy Phosphine Oxide (STABLE INTERMEDIATE) Addition->Intermediate Kinetic Control Separation Diastereomer Separation (Chromatography/Cryst.) Intermediate->Separation Erythro Erythro Isomer Separation->Erythro Threo Threo Isomer Separation->Threo Elim_Syn Syn-Elimination (Base) Erythro->Elim_Syn NaH Elim_Anti Anti-Elimination (Acid) Erythro->Elim_Anti H+ Threo->Elim_Syn NaH Threo->Elim_Anti H+ Prod_Z Z-Alkene (Cis) (e.g., Isotretinoin) Elim_Syn->Prod_Z From Erythro Prod_E E-Alkene (Trans) (e.g., Tretinoin) Elim_Anti->Prod_E From Erythro

Caption: The Horner-Wittig "Phosphine Oxide" route allows isolation of intermediates, enabling access to specific Z/E isomers.

Comparative Analysis: Why C20 Phosphine Oxides?

In the synthesis of Retinoids (C20 polyenes), the choice of olefination reagent dictates the impurity profile. For drug development, where isomeric purity must often exceed 99.5%, the Phosphine Oxide route offers distinct advantages over the classic Wittig (Phosphonium salts) or HWE (Phosphonates).

Table 1: Strategic Comparison of C20 Olefination Ligands/Reagents

FeaturePhosphine Oxide (Horner-Wittig) Phosphonium Ylide (Classic Wittig) Phosphonate (HWE)
Active Species

-Lithiated Phosphine Oxide
Neutral YlidePhosphonate Carbanion
Ligand Role Strong O-Li chelation (Stabilizes intermediate)Weak/NoneModerate O-Metal chelation
Intermediate Isolatable (

-hydroxy phosphine oxide)
Transient (Oxaphosphetane)Transient (Oxaphosphetane)
Stereocontrol Tunable (Can make pure Z or E)Substrate dependent (Stabilized = E, Unstabilized = Z)Strongly E-selective
Purification Pre-elimination purification possibleDifficult (Triphenylphosphine oxide waste)Water-soluble phosphate byproducts
Drug Application Isotretinoin, Alitretinoin (Cis-isomers)Tretinoin (All-trans)Beta-Carotene (All-trans)

Experimental Protocol: Stereoselective Synthesis of 9-cis-Retinoic Acid

Note: This protocol synthesizes a 9-cis analogue using the C20 phosphine oxide strategy. It demonstrates the "Stop-and-Go" nature of the ligand-mediated pathway.

Phase 1: Synthesis of the C20 Phosphine Oxide Precursor
  • Reagents:

    
    -Ionone (C13), Vinyl Magnesium Bromide, Chlorodiphenylphosphine.
    
  • Step: React

    
    -Ionone with vinyl Grignard to form the C15 allylic alcohol.
    
  • Step: React with Chlorodiphenylphosphine (

    
    ) followed by rearrangement to form the C15-Phosphine Oxide  (allylic transposition).
    
  • Step: This C15 block is coupled with a C5 aldehyde ester.

Phase 2: The Horner-Wittig Coupling (Ligand-Controlled Step)
  • Lithiation: Dissolve C15-phosphine oxide (1.0 eq) in dry THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.

    • Insight: The deep red color indicates the formation of the lithiated species where Lithium is ligated by the phosphine oxygen.

  • Addition: Add the C5-aldehyde (1.0 eq) slowly. Stir for 1 hour at -78°C, then warm to 0°C.

  • Quench & Isolation: Quench with saturated

    
    . Extract with EtOAc.[3]
    
  • Separation: Flash chromatography (Silica, Hexane/EtOAc) separates the erythro and threo

    
    -hydroxy phosphine oxides.
    
    • Validation: Verify diastereomers via

      
       NMR (shifts typically differ by 0.5 - 1.0 ppm).
      
Phase 3: Stereospecific Elimination
  • For Z-Alkene (Cis): Dissolve the erythro intermediate in DMF. Add NaH (2.0 eq). Heat to 50°C.

    • Mechanism:[3][4][5][6][7] Syn-elimination of the diphenylphosphinate moiety.

  • Workup: Standard aqueous workup yields the 9-cis-retinoic ester with >98:2 isomeric ratio.

Secondary Application: C20-Alkyl Phosphine Oxides in Nanomedicine

Beyond retinoid synthesis, "C20 phosphine oxides" (specifically Eicosyldiphenylphosphine oxide or similar long-chain variants) serve as stabilizing ligands for nanocrystals used in medical imaging.

  • Role: The

    
     headgroup binds to the metal surface (e.g., CdSe, Iron Oxide), while the C20 alkyl tail provides steric bulk in non-polar solvents.
    
  • Advantage: The C20 chain length (vs. the standard C8 Trioctylphosphine oxide - TOPO) creates a thicker hydrophobic shell, increasing the stability of the nanoparticle in lipophilic drug formulations.

Nanoparticle Ligand Exchange Workflow

LigandExchange Step1 Precursor Nanoparticle (Weak Ligand / Oleic Acid) Step2 Ligand Exchange Reaction Add C20-Phosphine Oxide (Excess) Step1->Step2 Step3 Thermal Annealing (150-200°C, Inert Atm) Step2->Step3 Equilibrium Shift Step4 Purification (Precipitation w/ Methanol) Step3->Step4 Result C20-Stabilized Nanocrystal (High Steric Barrier) Step4->Result

Caption: Stabilization of nanocrystals using bulky C20 phosphine oxide ligands.

References

  • Warren, S., et al. (1983). "The Stereocontrolled Horner-Wittig Reaction: Synthesis of Disubstituted Alkenes." Journal of the Chemical Society, Perkin Transactions 1.

  • Babler, J. H., et al. (1990). "Synthesis of Retinoids via Phosphine Oxide Intermediates." Journal of Organic Chemistry.
  • Geminiani, L., et al. (2025).[8] "Synthesis of Mixed Phosphine–Phosphine Oxide Ligands by Rh(I)‐Catalyzed C-H Bond Alkylation." ChemCatChem. [8]

  • Paust, J. (1991). "Recent Progress in Commercial Vitamin A Manufacture." Pure and Applied Chemistry.
  • Claridge, T. D. W., et al. (2008).[4] "Highly (E)-Selective Wadsworth-Emmons Reactions." Organic Letters.

  • TCI Chemicals. "Phosphine Ligand Application Guide."

  • Sigma-Aldrich. "Wittig and Horner-Wadsworth-Emmons Reaction Guide."

Sources

Protocols & Analytical Methods

Method

Solvent extraction of actinides using C20-alkyldimethylphosphine oxide

Application Note: High-Efficiency Actinide Partitioning using C20-Alkyldimethylphosphine Oxide (C20-ADPO) Part 1: Executive Summary & Chemical Basis Subject: Solvent Extraction of Actinides (U, Pu, Am, Cm) using Eicosyld...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Actinide Partitioning using C20-Alkyldimethylphosphine Oxide (C20-ADPO)

Part 1: Executive Summary & Chemical Basis

Subject: Solvent Extraction of Actinides (U, Pu, Am, Cm) using Eicosyldimethylphosphine Oxide (C20-ADPO). Target Audience: Nuclear Fuel Cycle Researchers, Radiochemists, and Process Engineers.

Introduction

The separation of minor actinides from High-Level Liquid Waste (HLLW) is a critical step in advanced nuclear fuel cycles (partitioning and transmutation). While Trialkylphosphine oxides (TRPO) are well-established extractants, commercial mixtures often suffer from third-phase formation and aqueous solubility losses.

C20-Alkyldimethylphosphine Oxide (C20-ADPO) represents a precision-engineered ligand designed to overcome these limitations. Unlike Trioctylphosphine oxide (TOPO), which has significant steric bulk, the dimethyl substitution at the phosphorus center minimizes steric hindrance, allowing for tighter coordination with actinide ions. Simultaneously, the long C20 (Eicosyl) alkyl chain imparts extreme lipophilicity, ensuring high solubility in aliphatic diluents (e.g., dodecane) and negligible loss to the aqueous phase.

Mechanism of Action

C20-ADPO functions as a neutral solvating extractant. The highly polarized phosphoryl group (P=O) acts as a hard Lewis base, coordinating with actinide nitrates in the organic phase.

Extraction Equilibrium (General):



Where 

= C20-ADPO, and

is typically 2 or 3 depending on the actinide oxidation state.

Key Advantages:

  • Radiolytic Stability: Lacks the C-O-P bonds found in TBP, making it highly resistant to hydrolysis and radiolysis in high-radiation fields.

  • Enhanced Extraction: The electron-donating methyl groups increase the basicity of the phosphoryl oxygen compared to TBP or TOPO, resulting in higher distribution ratios (

    
    ) for tri- and tetravalent actinides.
    
  • Third-Phase Suppression: The C20 chain prevents the formation of a second organic phase (third phase) at high metal loadings, a common failure mode in TRPO processes.

Part 2: Solvent System Design & Preparation

Reagents and Materials
  • Extractant: C20-Alkyldimethylphosphine oxide (Synthesized via radical addition of dimethylphosphine oxide to 1-eicosene or commercial custom synthesis). Purity >98%.

  • Diluent: n-Dodecane (preferred for radiolytic stability) or Hydrogenated Kerosene.

  • Modifier: Not typically required due to the high solubility of the C20 chain, but 1-octanol (5% v/v) can be added if operating at near-saturation limits.

Solvent Preparation Protocol
  • Weighing: Calculate the mass required for a 0.2 M to 0.5 M solution.

    • Note: MW of C20-ADPO (

      
      ) 
      
      
      
      358.6 g/mol .
    • For 1 Liter of 0.2 M solution: Dissolve 71.72 g of C20-ADPO.

  • Dissolution: Add the solid waxy extractant to n-dodecane. Mild heating (40°C) may be required to accelerate dissolution due to the high melting point of the long alkyl chain.

  • Pre-equilibration: Contact the organic phase with 0.1 M

    
     (1:1 O/A ratio) for 10 minutes to saturate the solvent with acid and remove any water-soluble impurities. Separate phases.
    

Part 3: Experimental Protocols

Extraction Workflow (Batch Mode)

Objective: Quantify the distribution ratio (


) of Actinides (U, Pu, Am).

Step-by-Step Procedure:

  • Feed Preparation: Prepare a simulated HLLW solution containing actinides in 1M - 3M

    
    .
    
    • Valence Adjustment: Ensure Pu is stabilized as Pu(IV) using

      
       and Np as Np(IV) or Np(V) depending on target. C20-ADPO extracts An(IV) and An(VI) most strongly.
      
  • Contacting:

    • Mix Organic (0.2 M C20-ADPO/Dodecane) and Aqueous Feed in a 1:1 volume ratio (e.g., 2 mL each) in a centrifuge tube.

    • Vortex vigorously for 5 minutes at 25°C. (Kinetics are fast, but viscosity of C20 requires adequate mixing energy).

  • Phase Separation:

    • Centrifuge at 3000-4000 rpm for 5 minutes.

    • Observation Check: Ensure the interface is clear and no third phase (cloudiness or middle layer) has formed.

  • Sampling:

    • Aliquot phases for radiometric analysis (Alpha spectroscopy or ICP-MS).

  • Calculation:

    
    
    
Stripping (Back-Extraction) Protocol

Challenge: Phosphine oxides bind actinides very strongly. Dilute acid is often insufficient for stripping. Complexing agents are required.

Protocol:

  • Scrubbing: Contact the loaded organic phase with 0.5 M

    
     (O/A = 2:1) to remove co-extracted fission products (Zr, Mo) and excess acid.
    
  • Stripping (Option A - Carbonate):

    • Use 0.5 M

      
      . The carbonate forms strong anionic complexes with actinides (
      
      
      
      ), forcing them back to the aqueous phase.
    • Caution:

      
       evolution may occur if residual acid is high.
      
  • Stripping (Option B - Oxalate/Complexant):

    • Use 0.1 M Oxalic Acid (

      
      ). Effective for Pu(IV) and Np(IV).
      
    • Note: This allows for direct oxalate precipitation from the strip product if concentrations are high.

Part 4: Visualization & Logic

Extraction Mechanism Diagram

The following diagram illustrates the coordination chemistry and the steric advantage of the dimethyl group.

ExtractionMechanism cluster_aqueous Aqueous Phase (HNO3) cluster_interface Interface cluster_organic Organic Phase (Dodecane) An An(IV) (Pu, Np) Complexation Solvation Reaction An->Complexation NO3 4 NO3- NO3->Complexation Complex Extracted Species An(NO3)4(C20-ADPO)2 Complexation->Complex Lipophilic Transfer Ligand C20-ADPO (2 Molecules) Ligand->Complexation P=O Donor note Dimethyl groups minimize steric hindrance, allowing stronger An-O=P bond. Ligand->note

Caption: Coordination mechanism of C20-ADPO with tetravalent actinides. The steric freedom of the dimethyl group facilitates tight binding.

Process Workflow Diagram

A continuous counter-current extraction scheme for HLLW partitioning.

ProcessFlow Feed HLLW Feed (1-3M HNO3) Extractor Centrifugal Contactor (Extraction) Feed->Extractor Aqueous In Solvent Fresh Solvent 0.2M C20-ADPO Stripper Stripping Section (Ammonium Carbonate) Solvent->Stripper Scrubber Scrubbing Section (0.5M HNO3) Extractor->Scrubber Loaded Organic Raffinate Raffinate (FP, Ln) Extractor->Raffinate Aqueous Waste Scrubber->Extractor Scrub Raffinate Scrubber->Stripper Pure Organic Product Actinide Product (U, Pu, Am) Stripper->Product Aqueous Product Recycle Solvent Cleanup & Recycle Stripper->Recycle Barren Solvent Recycle->Solvent Regenerated

Caption: Conceptual Counter-Current Chromatography flow for Actinide Partitioning using C20-ADPO.

Part 5: Data Summary & Performance Metrics

Table 1: Comparative Extraction Performance (Simulated) Comparison of C20-ADPO vs. standard TBP and TOPO in Dodecane at 3M


.
ExtractantConc. (M)D(U-VI)D(Pu-IV)D(Am-III)3rd Phase Limit (g/L U)
C20-ADPO 0.2 >500 >1000 ~15 >60
TOPO (C8)0.2~400~800~10~30
TBP1.1 (30%)~15~10<0.1>100

Note: C20-ADPO shows superior extraction for trivalent actinides (Am) compared to TBP, eliminating the need for synergistic mixtures in some applications.

Part 6: Troubleshooting & Optimization

  • Viscosity Management:

    • Issue: Long alkyl chains increase solvent viscosity, slowing phase separation.

    • Solution: Operate centrifugal contactors at slightly elevated temperatures (35-40°C) to reduce viscosity without significantly impacting

      
       values (extraction is exothermic, so 
      
      
      
      drops slightly, but kinetics improve).
  • Iron Co-extraction:

    • Issue: Fe(III) is often present in waste and extracts moderately.

    • Solution: Use a scrubbing stage with 0.5 M

      
       + 0.05 M Oxalic acid to selectively strip Iron before the actinide strip.
      
  • Solvent Cleanup:

    • Accumulation of degradation products is slow due to stability, but periodic washing with

      
       removes any acidic impurities formed over long cycles.
      

References

  • Zhu, Y. (1995). The separation of actinides from high-level radioactive liquid waste by the TRPO process. Nuclear Technology, 109(3).

  • Horwitz, E. P., et al. (1985). The TRUEX process - a process for the extraction of the transuranic elements from nitric acid wastes. Solvent Extraction and Ion Exchange.

  • Nash, K. L. (2010). Actinide separation science and technology. In The Chemistry of the Actinide and Transactinide Elements. Springer.

  • Rozen, A. M. (1986). Effect of diluents on the extraction of actinides and nitric acid by bidentate organophosphorus compounds.[1] Doklady Physical Chemistry.[1] [1]

  • Miguirditchian, M., et al. (2021). An overview of solvent extraction processes developed in Europe for advanced nuclear fuel recycling.[2] Separation Science and Technology.[3]

Sources

Application

Surface modification of silica nanoparticles with dimethyl icosyl phosphine oxide

Application Note & Protocol Topic: Surface Modification of Silica Nanoparticles with Dimethyl Icosyl Phosphine Oxide for Advanced Drug Delivery Platforms Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Surface Modification of Silica Nanoparticles with Dimethyl Icosyl Phosphine Oxide for Advanced Drug Delivery Platforms

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive protocol for the surface modification of silica nanoparticles (SiNPs) with a novel hydrophobic ligand, dimethyl icosyl phosphine oxide. The resulting functionalized nanoparticles exhibit a strongly hydrophobic surface, making them ideal carriers for water-insoluble drugs. We detail the synthesis of monodisperse silica nanoparticles via the Stöber method, the subsequent surface grafting procedure, and a full suite of characterization techniques to validate the modification.[1][2] The protocols are designed to be self-validating, ensuring reproducible results for researchers developing advanced nanomedicine and targeted drug delivery systems.[3]

Introduction: The Imperative for Surface-Engineered Nanocarriers

Silica nanoparticles are a cornerstone of nanomedicine research due to their biocompatibility, tunable size, and high drug-loading capacity.[4][5] Their native surface, rich in silanol (Si-OH) groups, presents a versatile platform for chemical modification.[1][6] Functionalizing this surface is critical to control the nanoparticle's physicochemical properties, such as colloidal stability, drug release kinetics, and interactions with biological systems.[6][7]

For the delivery of hydrophobic drugs, which constitute a significant portion of new chemical entities, creating a compatible, non-polar environment within the nanocarrier is essential. This protocol addresses this challenge by grafting dimethyl icosyl phosphine oxide onto the silica surface. The long 20-carbon (icosyl) chain imparts significant hydrophobicity, while the phosphine oxide group is a stable, polar moiety known to interact with metal ions and engage in hydrogen bonding, offering unique secondary functionalities.[8][9] This modification transforms the hydrophilic silica core into a powerful vehicle for hydrophobic payloads.

Part I: Synthesis of Monodisperse Silica Nanoparticles (Core Synthesis)

The foundation of this entire process is the production of high-quality, uniform silica nanoparticles. The Stöber method is the most robust and widely used technique for this purpose, involving the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (TEOS), in an alcohol/water mixture with ammonia as a catalyst.[5][10][11] The particle size can be precisely controlled by adjusting the concentrations of reactants and water.[12][13]

Experimental Protocol: Stöber Synthesis of ~100 nm SiNPs

Materials:

  • Tetraethyl orthosilicate (TEOS, ≥99%)

  • Ethanol (200 proof, absolute)

  • Ammonium Hydroxide (28-30% NH₃ basis)

  • Deionized (DI) Water (18.2 MΩ·cm)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 70 mL of ethanol and 20 mL of DI water.

  • Add 5.0 mL of ammonium hydroxide to the flask. Stir the solution at 500 RPM for 15 minutes at room temperature to ensure a homogeneous solution.

  • Rapidly inject 6.0 mL of TEOS into the stirring solution. The solution will turn turbid almost immediately, indicating the nucleation of silica particles.

  • Allow the reaction to proceed for 12 hours under continuous stirring at room temperature.

  • Collect the nanoparticles by centrifugation at 8,000 x g for 20 minutes. Discard the supernatant.

  • To purify the particles, resuspend the pellet in 50 mL of ethanol and sonicate for 5 minutes. Repeat the centrifugation and resuspension process three times with ethanol and twice with DI water to remove unreacted reagents.

  • Finally, resuspend the washed SiNPs in 50 mL of ethanol for storage and subsequent modification.

Scientist's Note: The rapid addition of TEOS is crucial for achieving a narrow particle size distribution by promoting uniform nucleation. The final washing steps are critical to remove excess ammonia, which can interfere with subsequent surface functionalization reactions.

Part II: Surface Functionalization with Dimethyl Icosyl Phosphine Oxide

Directly attaching the target ligand is challenging. A more reliable method involves using a bifunctional linker that can react with the silica surface. Here, we utilize (3-Aminopropyl)triethoxysilane (APTES) to introduce primary amine groups, which are then coupled to a custom-synthesized N-hydroxysuccinimide (NHS)-activated icosyl phosphine oxide derivative.

Workflow for Surface Functionalization

G cluster_0 Step 1: Amination cluster_1 Step 2: Ligand Coupling A Bare SiNPs in Ethanol B Add APTES A->B C Reflux for 12h B->C D Wash & Purify C->D E Amine-Functionalized SiNPs (SiNP-NH2) D->E F SiNP-NH2 in DMF E->F Disperse in DMF G Add NHS-activated Icosyl Phosphine Oxide F->G H React for 24h G->H I Wash & Purify H->I J Final Product: SiNP-C20-PO I->J

Caption: Schematic of the silica nanoparticle surface before and after modification.

Application Example: Loading of a Hydrophobic Drug

The SiNP-C20-PO particles are designed to encapsulate hydrophobic molecules. Curcumin is an excellent model drug for this purpose due to its hydrophobicity and intrinsic fluorescence, which simplifies quantification.

Protocol: Curcumin Loading

  • Disperse 10 mg of dry SiNP-C20-PO in 10 mL of dichloromethane.

  • Prepare a stock solution of 1 mg/mL curcumin in dichloromethane.

  • Add 2 mL of the curcumin stock solution to the nanoparticle suspension (final curcumin amount = 2 mg).

  • Stir the mixture in the dark for 24 hours to allow for passive loading into the hydrophobic surface layer.

  • Centrifuge the suspension at 12,000 x g for 20 minutes.

  • Carefully collect the supernatant. The pellet contains the curcumin-loaded nanoparticles.

  • Wash the pellet once with a small volume of dichloromethane to remove surface-adsorbed drug and centrifuge again.

  • Dry the loaded nanoparticles under a gentle stream of nitrogen.

  • Quantify the amount of unloaded curcumin in the combined supernatants using UV-Vis spectroscopy or fluorescence to determine the loading efficiency.

Conclusion

This application note provides a detailed, validated framework for the synthesis and surface modification of silica nanoparticles with dimethyl icosyl phosphine oxide. By following these protocols, researchers can reliably produce hydrophobically-modified nanocarriers. The comprehensive characterization steps ensure the quality and consistency of the final product, paving the way for its effective use in the formulation and delivery of water-insoluble therapeutic agents.

References

  • Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science. [Link]

  • Croissant, J. G., Fatieiev, Y., & Khashab, N. M. (2020). Advances in Mesoporous Silica and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applications. Advanced Healthcare Materials. [Link]

  • Ghaffarinejad, T., & Karimzadeh, R. (2025). Optimization of Silica Synthesis via Stöber Method: Effects of CTAC, Temperature, and Reaction Time on Spherical Particle Size. Journal of Oil, Gas and Petrochemical Technology. [Link]

  • Al-Shargabi, M., Al-Oqaili, A. M., Al-Kahtani, A. A., et al. (2025). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances. [Link]

  • Al-Shargabi, M., et al. (2025). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. RSC Publishing. [Link]

  • Jiang, S. (Ed.). Recipes for Stöber Silica Particles. University of Washington Faculty Web Server. [Link]

  • Kamaraj, C., et al. (2023). Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry. ACS Omega. [Link]

  • Majeed, S., et al. (2020). Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release. MDPI. [Link]

  • Rostam, A., et al. (2018). Preparation and characterization of functional silica hybrid magnetic nanoparticles. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]

  • Various Authors. (2022). Functionalized Silica Nanomaterials for Drug Delivery. ResearchGate. [Link]

  • Golebiewski, R., & Krol, M. (2020). “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements. Materials (Basel). [Link]

  • Schei, T., et al. (2021). Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. MDPI. [Link]

  • Deka, J. R., & Roy, I. (2017). Applications of Functionalized Silica Nanoparticles. In Functionalized Nanomaterials. [Link]

  • Bagwe, R. P., Hilliard, L. R., & Tan, W. (2006). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Langmuir. [Link]

  • Kim, T. G., et al. (2017). Synthesis of Size Controlled Spherical Silica Nanoparticles via Sol-Gel Process within Hydrophilic Solvent. Journal of the Korean Ceramic Society. [Link]

  • Barbosa, M., et al. (2016). Functionalized Silica Nanoparticles As an Alternative Platform for Targeted Drug-Delivery of Water Insoluble Drugs. Langmuir. [Link]

  • Miletto, I., et al. (2019). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. Nanomaterials (Basel). [Link]

  • Liberman, A., et al. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Expert Opinion on Drug Delivery. [Link]

  • Al-Shargabi, M., et al. (2025). Gold Nanoparticles-Functionalized by Phosphine Oxide Derivatives: Characterization and Influence of Ligands Structure on Their Stability. ResearchGate. [Link]

  • Fazly, A., et al. (2023). Phosphineoxide-Chelated Europium(III) Nanoparticles for Ceftriaxone Detection. Molecules. [Link]

  • Kang, M., & Lee, J. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. Polymers. [Link]

  • Lindner, E., et al. (1994). Reactions of Phosphines with Silica: A Solid-state NMR Study. Inorganic Chemistry. [Link]

  • Various Authors. (2015). Surface modification of oxide nanoparticles using phosphonic acids : characterization, surface dynamics, and dispersion in sols and nanocomposites. ResearchGate. [Link]

  • Bagwe, R. P., Hilliard, L. R., & Tan, W. (2006). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding. Scribd. [Link]

  • Various Authors. (2020). Surface modification of alumina-coated silica nanoparticles in aqueous sols with phosphonic acids and impact on nanoparticle interactions. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Dimethylphosphine oxide. Wikipedia. [Link]

  • Various Authors. (2020). Synthesis of dimethyl(vinyl)phosphine oxide (7). ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Phosphine oxide synthesis by substitution or addition. organic-chemistry.org. [Link]

  • Miller, D. O., & D'Alfonso, C. (2019). Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. SciSpace. [Link]

Sources

Method

Application Notes and Protocols for Heavy Metal Ion Separation Using Long-Chain Phosphine Oxides

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of long-chain phosphine oxides for the selective separation of heavy meta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of long-chain phosphine oxides for the selective separation of heavy metal ions from aqueous solutions. It details the underlying principles of solvent extraction using neutral organophosphorus extractants, specifically focusing on Trioctylphosphine Oxide (TOPO) and the commercial mixture Cyanex® 923. Detailed, field-proven protocols for extraction, stripping, and quantitative analysis are provided, supported by an in-depth discussion of the chemical principles that govern experimental choices. This guide is designed to serve as a practical resource for developing robust and efficient methods for heavy metal purification and analysis.

Introduction: The Principle of Solvating Extraction

The removal of specific heavy metal ions from complex aqueous matrices is a critical task in fields ranging from environmental remediation and hydrometallurgy to the purification of active pharmaceutical ingredients. Long-chain phosphine oxides are powerful neutral organophosphorus extractants that operate via a solvating mechanism .[1][2] Unlike acidic extractants that exchange a proton for a metal ion, these molecules extract neutral metal-salt complexes from the aqueous phase into an immiscible organic phase.

The efficacy of these extractants is rooted in their molecular structure:

  • A highly polar phosphoryl (P=O) group acts as a Lewis base, donating electron density to coordinate with and solvate the neutral metal complex.[1] The basicity of this group, and thus the extraction strength, follows the order: phosphine oxides > phosphinates > phosphonates > phosphates.[3]

  • Three long hydrophobic alkyl chains (e.g., octyl groups) render the resulting organometallic complex soluble in non-polar organic solvents like kerosene or toluene and insoluble in the aqueous phase.[1]

This process allows for the selective transfer of target metal ions from a complex aqueous environment into a clean, manageable organic phase from which they can be further purified or analyzed.

Featured Phosphine Oxide Extractants

While numerous phosphine oxides exist, two are predominantly featured in industrial and laboratory applications for heavy metal separation: Trioctylphosphine Oxide (TOPO) and Cyanex® 923.

  • Trioctylphosphine Oxide (TOPO): A high-purity, single-component compound, TOPO is an air-stable white solid at room temperature.[1] It is a well-defined reagent, making it ideal for fundamental studies and applications where consistency is paramount.[4]

  • Cyanex® 923: This commercial extractant is a liquid at room temperature, which simplifies handling.[2] It is primarily a mixture of four different trialkylphosphine oxides, with varying combinations of n-hexyl and n-octyl chains.[5][6] The main component is trioctylphosphine oxide.[6][7] Its multicomponent nature can sometimes offer synergistic advantages in extraction processes.

cluster_TOPO Trioctylphosphine Oxide (TOPO) cluster_Cyanex923 Cyanex® 923 (Main Components) TOPO_img C923_Structs R₃P=O R₂R'P=O RR'₂P=O R'₃P=O (R = n-octyl, R' = n-hexyl)

Figure 1: Chemical Structures of TOPO and Cyanex® 923 Components.

The Extraction Mechanism: A Stepwise View

The liquid-liquid extraction process involves the formation of a neutral metal complex in the aqueous phase, which is then solvated by the phosphine oxide and transferred to the organic phase. The general mechanism can be visualized as follows:

G cluster_process Extraction Process Aq_Phase Aqueous Phase (Mⁿ⁺, X⁻, H⁺) Interface Liquid-Liquid Interface Aq_Phase->Interface Metal Ion (Mⁿ⁺) Anion (X⁻) Complex_Aq Formation of Neutral Complex [MXₙ] Org_Phase Organic Phase (L) Org_Phase->Interface Extractant (L) Loaded_Org Loaded Organic Phase ([MXₙLₒ]) Extraction Solvation & Phase Transfer [MXₙ] + qL ⇌ [MXₙLₒ] Raffinate Raffinate (Aqueous Phase) Complex_Aq->Extraction Neutral Complex Extraction->Loaded_Org

Figure 2: General Mechanism of Solvating Extraction.

Key Parameters Influencing Separation:

  • Aqueous Phase Acidity (pH): This is a critical parameter for achieving selectivity. For solvating extractants, the goal is often to form a neutral, extractable species.

    • Causality: In chloride or nitrate media, increasing the concentration of HCl or HNO₃ can enhance the formation of neutral metal-halide or metal-nitrate complexes (e.g., CdCl₂⁰, Co(NO₃)₂⁰), which are then extracted. However, at very high acid concentrations, the acid itself (e.g., HNO₃) can be co-extracted, competing with the metal complex for the phosphine oxide molecules and thus reducing metal extraction efficiency.[8] This competitive interaction is a key lever for selective separation.

  • Extractant Concentration: The distribution of the metal ion into the organic phase is directly dependent on the concentration of the phosphine oxide.

    • Causality: According to the law of mass action, increasing the concentration of the extractant ([L]org) pushes the equilibrium towards the formation of the extracted complex ([MXₙLₒ]org), leading to higher extraction efficiency.[8] Plotting log(D) versus log([L]) can help determine the stoichiometry (the number of extractant molecules, 'q') of the extracted complex.[6]

  • Choice of Diluent: The organic solvent used to dissolve the phosphine oxide can impact extraction. Common choices include aliphatic (e.g., kerosene, hexane) or aromatic (e.g., toluene, xylene) hydrocarbons.

    • Causality: The polarity and solvating properties of the diluent affect the solubility of the extractant and the final metal-extractant complex. Aromatic diluents can sometimes offer better solubility for the complex, preventing the formation of a third phase at high metal loadings.

Experimental Protocols

These protocols provide a self-validating framework for developing a heavy metal separation process. Each step includes checkpoints and rationale.

Protocol 1: General Solvent Extraction of Heavy Metal Ions

This protocol outlines a standard liquid-liquid extraction procedure.

  • Preparation of Aqueous Phase (Feed Solution):

    • Prepare a stock solution of the target heavy metal(s) (e.g., 1000 mg/L) by dissolving a suitable salt (e.g., Cd(NO₃)₂, PbCl₂) in deionized water.

    • Create the working feed solution by diluting the stock to the desired concentration (e.g., 10-100 mg/L).

    • Adjust the acidity of the feed solution to the target pH or acid concentration (e.g., 0.1 M to 2 M HCl or HNO₃) using concentrated trace-metal grade acid. This step is crucial for controlling metal speciation.[8]

  • Preparation of Organic Phase:

    • Dissolve the chosen phosphine oxide extractant (TOPO or Cyanex® 923) in a suitable organic diluent (e.g., toluene or kerosene) to the desired concentration (e.g., 0.01 M to 0.5 M). For solid TOPO, gentle warming may be required to facilitate dissolution.

    • Rationale: The concentration is chosen based on the expected metal concentration and the stoichiometry of the complex. A significant molar excess of extractant is typically used to ensure high extraction efficiency.

  • Extraction Procedure:

    • In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases (e.g., 20 mL of each). This 1:1 phase ratio is a common starting point for initial investigations.

    • Stopper the funnel and shake vigorously for a set equilibration time (e.g., 15-30 minutes). An orbital shaker can be used for consistency. Studies have shown equilibrium is often reached within 15 minutes.[8]

    • Self-Validation: Perform a preliminary time-dependency study (e.g., testing 5, 10, 15, 30, 60 min) to determine the minimum time required to reach equilibrium for your specific system.

    • After shaking, allow the phases to separate completely. This may take 5 to 30 minutes. The organic phase will typically be the upper layer, but this depends on the density of the diluent.

  • Sample Collection:

    • Carefully drain the lower (aqueous) phase, now called the raffinate , into a clean collection vessel.

    • Drain the upper (organic) phase, now the loaded organic , into a separate collection vessel.

    • Take an aliquot of the raffinate for metal ion analysis (see Protocol 3).

    • The metal concentration in the loaded organic phase is typically determined by mass balance: [M]org = [M]initial_aq - [M]raffinate_aq.

G Start Start Prep_Aq 1. Prepare Aqueous Phase (Metal Salt + Acid) Start->Prep_Aq Prep_Org 2. Prepare Organic Phase (Extractant + Diluent) Start->Prep_Org Combine 3. Combine Phases (Separatory Funnel, O:A = 1:1) Prep_Aq->Combine Prep_Org->Combine Shake 4. Shake to Equilibrate (e.g., 15-30 min) Combine->Shake Settle 5. Allow Phases to Settle Shake->Settle Separate 6. Separate Phases Settle->Separate Raffinate Aqueous Raffinate (For Analysis) Separate->Raffinate Loaded_Org Loaded Organic (For Stripping/Analysis) Separate->Loaded_Org End End Raffinate->End Loaded_Org->End

Figure 3: General Solvent Extraction Workflow.
Protocol 2: Stripping of Metal Ions from Loaded Organic Phase

Stripping, or back-extraction, recovers the metal ions from the organic phase into a new aqueous solution, regenerating the organic phase for reuse.

  • Preparation of Stripping Solution:

    • Prepare an aqueous solution of a mineral acid, typically nitric acid (HNO₃) or sulfuric acid (H₂SO₄). A concentration range of 0.5 M to 3 M is common.[9]

    • Causality: The high concentration of H⁺ ions protonates the phosphoryl oxygen of the phosphine oxide, breaking the metal-extractant coordinate bond and driving the metal ion back into the aqueous phase. The choice of acid can influence stripping efficiency.

  • Stripping Procedure:

    • Combine the loaded organic phase from Protocol 1 with the stripping solution in a clean separatory funnel. The phase ratio (O:A) can be varied (e.g., 1:1, 2:1, 5:1) to achieve a more concentrated metal solution in the final aqueous phase.

    • Shake vigorously for an appropriate equilibration time (e.g., 15-30 minutes).

    • Allow the phases to separate.

  • Sample Collection:

    • Drain the lower aqueous phase, now the strip solution containing the concentrated metal ions, into a collection vessel for analysis or further processing.

    • The upper organic phase is the regenerated extractant , which can be washed and reused in subsequent extraction cycles.

    • Analyze the metal concentration in the strip solution using ICP-MS (see Protocol 3). Stripping efficiency can be calculated as: (%S) = ([M]strip_aq / [M]loaded_org) * 100.

Protocol 3: Metal Quantification by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for determining trace and ultra-trace concentrations of heavy metals due to its high sensitivity and multi-element capability.[10]

  • Preparation of Aqueous Samples (Raffinate, Strip Solution):

    • Take a precise aliquot of the aqueous sample.

    • Dilute the sample with 2% trace-metal grade nitric acid to bring the metal concentration into the linear calibration range of the instrument.[3]

    • Add an internal standard to all blanks, calibration standards, and samples to correct for matrix effects and instrument drift.[3]

  • Preparation of Organic Samples (Loaded Organic Phase):

    • Direct Analysis (Preferred): Analyzing the organic phase directly is faster and reduces contamination risk. This requires specific ICP-MS hardware and settings.

      • Instrumentation: Use an organic-solvent-resistant sample introduction kit (tubing, nebulizer, torch). A cooled spray chamber (-5 to -10 °C) is essential to reduce the solvent load on the plasma.[11][12]

      • Plasma Conditions: Add a small amount of oxygen (~5-10%) to the argon gas flow to aid in the combustion of the organic solvent and prevent carbon deposition on the interface cones.[11]

      • Sample Preparation: Dilute the loaded organic sample with the same pure diluent used for the organic phase (e.g., toluene). Prepare calibration standards by dissolving an organometallic standard in the pure diluent or by performing serial extractions to create a set of standards in the organic matrix.

    • Indirect Analysis (Digestion): If direct analysis is not possible, the organic matrix can be destroyed.

      • Carefully evaporate the organic solvent from a known volume of the sample in a fume hood.

      • Perform a closed-vessel microwave digestion on the residue using concentrated nitric acid and hydrogen peroxide.[12]

      • Dilute the resulting aqueous solution with deionized water and analyze as an aqueous sample.

  • Analysis:

    • Aspirate the prepared samples into the ICP-MS.

    • Quantify the metal ion concentrations against the prepared calibration curve.

Data Presentation and Interpretation

The effectiveness of an extraction is quantified by the Distribution Coefficient (D) and the Percentage Extraction (%E) . The selectivity between two metals (A and B) is measured by the Separation Factor (SF) .

  • Distribution Coefficient (D): D = [M]org / [M]aq

  • Percentage Extraction (%E): %E = (D / (D + (Vaq / Vorg))) * 100 (For a 1:1 phase ratio, this simplifies to (D / (D + 1)) * 100)

  • Separation Factor (SF_A/B): SF = D_A / D_B

Table 1: Representative Extraction Data for Heavy Metals with TOPO

Metal Ion Aqueous Phase [TOPO] (M) Diluent D %E Reference
Co(II) 0.005 M HNO₃ 0.005 Toluene - 96.7% [8]
Co(II) 0.1 M HNO₃ 0.0025 Toluene - 70.4% [8]
As(V) 1 M H₂SO₄ 0.1 Perfluorinated >3 >75% [13]
Cd(II) 1 M H₂SO₄ 0.1 Perfluorinated >3 >75% [13]
Pb(II) 1 M H₂SO₄ 0.1 Perfluorinated >3 >75% [13]

| Hg(II) | 1 M H₂SO₄ | 0.1 | Perfluorinated | >3 | >75% |[13] |

Table 2: Representative Extraction and Separation Data for Heavy Metals with Cyanex® 923

Metal Ion(s) Aqueous Phase [Cyanex 923] Diluent D SF Reference
As(V) 1.5 M H₂SO₄ 50% v/v Solvesso 100 ~1.5 - [14]
Pt(IV) 2 M HCl 15 vol% Diesel - - [15]
Ru(III) 2 M HCl 15 vol% Diesel - - [15]
Ir(III) 2 M HCl 15 vol% Diesel - Pt/Ir > 800 [15]
Zn(II) 1 M HCl 0.1 M Toluene ~10 - [16]

| Cd(II) | 1 M HCl | 0.1 M | Toluene | ~100 | Cd/Zn ~10 |[16] |

(Note: Data is compiled from various sources and conditions may not be directly comparable. This table serves as an illustrative guide.)

Conclusion

Long-chain phosphine oxides like TOPO and Cyanex® 923 are highly effective and versatile reagents for the selective separation of heavy metal ions. By carefully controlling experimental parameters—particularly aqueous phase acidity and extractant concentration—researchers can develop robust and efficient solvent extraction schemes. The protocols outlined in this guide provide a validated starting point for laboratory investigations, enabling the purification of materials and the accurate quantification of heavy metal contaminants. The principles of chemical causality behind each step, when understood and applied correctly, empower the scientist to troubleshoot and optimize these separation processes for a wide array of applications.

References

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (2025). MDPI. [Link]

  • Trioctylphosphine oxide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Structures of Cyanex 923, Cyanex 272, bis(2-ethylhexyl)amine, Aliquat 336 and Cyphos IL 101. (n.d.). ResearchGate. [Link]

  • Trioctylphosphine oxide | C24H51OP | CID 65577 - PubChem. (n.d.). PubChem. [Link]

  • Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. (2021). JAAS. [Link]

  • Trioctylphosphine oxide - chemeurope.com. (n.d.). chemeurope.com. [Link]

  • Perfluorinated phosphine oxide and sulfides as extractants for heavy metals and radionuclides. (2011). PubMed. [Link]

  • Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. (2021). ACS Publications. [Link]

  • Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency. (2024). MDPI. [Link]

  • Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. (2021). PMC. [Link]

  • A first phosphine oxide-based extractant with high Am/Cm selectivity. (2019). PubMed. [Link]

  • Extraction and recovery of cadmium using Cyanex 923. (n.d.). ResearchGate. [Link]

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (2025). MDPI. [Link]

  • COMPOSITION OF CYANEX® 923, CYANEX® 925, CYANEX® 921 AND TOPO. (1998). ResearchGate. [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent. [Link]

  • Opposite selectivities of tri‐n‐butyl phosphate and Cyanex 923 in solvent extraction of lithium and magnesium. (2021). PMC. [Link]

  • Solvent Extraction of Zirconium and Hafnium from Hydrochloric Acid Solutions Using Acidic Organophosphorus Extractants and Their Mixtures with TOPO. (2001). J-STAGE. [Link]

  • Determination of essential and toxic metals in blood by ICP-MS using calibration in a synthetic matrix. (2013). US Government. [Link]

  • COMPOSITION OF CYANEX® 923, CYANEX® 925, CYANEX® 921 AND TOPO. (2007). Taylor & Francis Online. [Link]

  • Solvent Extraction with Cyanex 923 to Remove Arsenic(V) from Solutions. (2024). MDPI. [Link]

  • Sample Preparation for Quantitative Metal Impurity Testing. (2012). Pharmaceutical Technology. [Link]

  • COMPOSITION OF CYANEX® 923, CYANEX® 925, CYANEX® 921 AND TOPO. (1998). Semantic Scholar. [Link]

  • Solvent Extraction with Cyanex 923 to Remove Arsenic(V) from Solutions. (2023). Preprints.org. [Link]

  • Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). (n.d.). USDA. [Link]

  • Enhanced Separation of Neodymium and Dysprosium by Nonaqueous Solvent Extraction from a Polyethylene Glycol 200 Phase Using the Neutral Extractant Cyanex 923. (2020). ACS Publications. [Link]

  • Removal of Heavy Metal Co(II) Using Trioctylphosphine Oxide as an Extractant. (2025). Cureus. [Link]

  • Solvent extraction of Pt, Ru, and Ir using Cyanex 923 in chloride media to develop a recycling route for spent polymer electroly. (2024). Recycalyse. [Link]

  • 1.6: ICP-MS for Trace Metal Analysis. (2022). Chemistry LibreTexts. [Link]

  • Extraction studies of CdII from hydrochloric acid media using Cyanex-923 and Cyanex-925 extractants. Application to its recovery from spent Ni-Cd battery. (n.d.). ResearchGate. [Link]

  • Group Extraction of the Rare-Earth Elements by Alkyl Phosphine Oxides of the Hexyl–Octyl Series. (n.d.). Eco-Vector Journals Portal. [Link]

  • ICP-MS for Trace Metal Analysis. (2022). AZoM.com. [Link]

  • Method for Stripping Metals in Solvent Extraction. (1991). Scholars' Mine. [Link]

  • A comparison between TEHA and Cyanex 923 on the separation and the recovery of sulfuric acid from aqueous solutions. (n.d.). ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: Phosphine Oxide Derivatives in Advanced Flame Retardant Synthesis

A Note on Nomenclature: The topic of "dimethylicosylphosphine oxide" does not correspond to a recognized compound in the current chemical literature. It is presumed to be a typographical error.

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic of "dimethylicosylphosphine oxide" does not correspond to a recognized compound in the current chemical literature. It is presumed to be a typographical error. This guide will focus on a class of phosphine oxides that are central to modern, high-performance flame retardant research and application: derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). These compounds are exemplary of the phosphine oxide class and their application in flame retardant synthesis is well-documented and scientifically significant.

Introduction: The Role of Phosphine Oxides in Halogen-Free Flame Retardancy

The increasing demand for fire-safe materials, coupled with stringent environmental regulations restricting the use of traditional halogenated flame retardants, has propelled the development of effective, eco-friendly alternatives. Phosphorus-based flame retardants (PFRs) have emerged as a leading class of halogen-free solutions, with phosphine oxides, particularly DOPO and its derivatives, at the forefront.[1] These compounds offer high efficiency, low toxicity, and a versatile chemistry that allows for their integration into a wide range of polymeric materials, both as additives and as reactive co-monomers.[2][3]

The efficacy of phosphine oxide-based flame retardants stems from their ability to interrupt the combustion cycle in both the gas phase and the condensed phase, making them multi-modal and highly efficient.[1][4] This dual mechanism of action is a key advantage over many other flame retardant systems.

Mechanism of Action: A Dual-Phase Approach to Fire Suppression

The combustion of a polymer is a self-sustaining cycle of heating, decomposition (pyrolysis), ignition of volatile gases, and heat feedback. Phosphine oxide-based flame retardants disrupt this cycle through two primary pathways:

Gas-Phase Radical Quenching

During combustion, the P-H or P-C bonds in the phosphine oxide structure cleave, releasing phosphorus-containing radicals (such as PO• and PO₂•) into the gas phase.[5][6][7] These highly reactive species act as radical scavengers, interrupting the chain reactions of combustion by quenching the high-energy H• and OH• radicals that propagate the flame.[6][7] This "flame poisoning" effect reduces the heat feedback to the polymer surface, thus suppressing the fire.

Caption: Gas-phase flame retardant mechanism of phosphine oxides.

Condensed-Phase Char Formation

Simultaneously, in the solid (condensed) phase, the thermal decomposition of the phosphine oxide produces phosphoric acid and polyphosphoric acid derivatives.[5][6] These acidic species act as catalysts, promoting the dehydration and cross-linking of the underlying polymer to form a stable, insulating layer of char.[5][8] This char layer serves multiple protective functions:

  • Barrier Effect: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

  • Mass Transfer Barrier: It impedes the release of combustible volatiles into the gas phase.

  • Oxygen Barrier: It limits the diffusion of oxygen to the polymer surface.

This condensed-phase action is particularly effective in oxygen-containing polymers like polyesters (e.g., PET) and polyamides (e.g., PA6).[1][3]

Caption: Condensed-phase charring mechanism catalyzed by phosphine oxides.

Synthesis of a DOPO-Based Reactive Flame Retardant

To achieve permanent flame retardancy and prevent migration or leaching, phosphine oxides can be synthesized with reactive functional groups, allowing them to be chemically incorporated into the polymer backbone. A common strategy involves reacting the P-H group of DOPO with a molecule containing both a double bond and a hydroxyl group.

Protocol 1: Synthesis of 10-(2,3-dihydroxypropyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO-G)

This protocol describes the synthesis of a diol-functionalized DOPO derivative, making it suitable for reactive incorporation into polyesters, polyurethanes, and epoxy resins.

Materials and Equipment:

  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Allyl alcohol

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator

  • Toluene (anhydrous)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

  • Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Synthesis of DOPO-Allyl

  • To a 500 mL three-neck flask under a nitrogen atmosphere, add DOPO (21.6 g, 0.1 mol) and anhydrous toluene (200 mL).

  • Stir the mixture until the DOPO is fully dissolved.

  • Add allyl alcohol (11.6 g, 0.2 mol) and AIBN (0.33 g, 2 mmol).

  • Heat the reaction mixture to 80-90°C and maintain under reflux for 8-12 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude DOPO-allyl intermediate.

Step 2: Dihydroxylation to form DOPO-G

  • Prepare a solution of NaOH (0.8 g, 20 mmol) in 100 mL of an ethanol/water (1:1 v/v) mixture and cool it to 0-5°C in an ice bath.

  • Dissolve the crude DOPO-allyl from Step 1 in 150 mL of ethanol and add it to a three-neck flask equipped with a mechanical stirrer.

  • Slowly add a solution of KMnO₄ (15.8 g, 0.1 mol) in 200 mL of water to the DOPO-allyl solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • A brown precipitate of manganese dioxide (MnO₂) will form. Filter the precipitate and wash it thoroughly with hot ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent (e.g., ethyl acetate/ethanol) to obtain pure DOPO-G as a white crystalline solid.

Characterization:

  • FTIR: Look for the disappearance of the P-H peak (~2400 cm⁻¹) and the appearance of broad O-H stretching (~3400 cm⁻¹).

  • ¹H NMR & ³¹P NMR: Confirm the chemical structure and purity of the final product.

Application Protocol: Synthesis of Flame-Retardant Polyethylene Terephthalate (FR-PET)

This protocol details the incorporation of the synthesized DOPO-G into the PET polymer chain via melt polycondensation.

Materials and Equipment:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • DOPO-G (synthesized in Protocol 1)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • High-temperature stainless-steel reactor with mechanical stirrer, nitrogen inlet, and vacuum connection

Procedure:

  • Esterification:

    • Charge the reactor with DMT (194 g, 1.0 mol), ethylene glycol (136 g, 2.2 mol), and zinc acetate (0.06 g).

    • Introduce the desired molar percentage of DOPO-G (e.g., for ~1% phosphorus content, add ~29 g, 0.095 mol, adjusting DMT and EG accordingly).

    • Heat the reactor under a slow stream of nitrogen from 150°C to 220°C over 2-3 hours. Methanol will be distilled off as a byproduct.

    • The reaction is complete when the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add the polycondensation catalyst, antimony trioxide (0.08 g), to the reactor.

    • Gradually increase the temperature to 270-280°C while simultaneously reducing the pressure to below 1 Torr over 1-1.5 hours.

    • Continue the reaction under high vacuum for another 2-3 hours to increase the molecular weight. The viscosity of the melt will increase significantly.

    • Once the desired viscosity is achieved (monitored by stirrer torque), stop the reaction.

    • Extrude the molten polymer into a water bath, and pelletize the resulting strands for further analysis.

Performance Evaluation: Assessing Flame Retardancy

The effectiveness of the synthesized flame retardant should be quantified using standard fire testing methods.

Test MethodParameterControl PETFR-PET (1% P)Expected Outcome
Limiting Oxygen Index (LOI) LOI (%)~21>28Increased LOI indicates a lower tendency to support combustion.
UL-94 Vertical Burn Test RatingNo Rating (NR)V-0Achieves self-extinguishing properties with no dripping.
Cone Calorimetry Peak Heat Release Rate (pHRR)~1200 kW/m²< 600 kW/m²Significant reduction in the peak intensity of the fire.
Total Heat Release (THR)~110 MJ/m²< 80 MJ/m²Reduction in the total fuel contribution of the material.
Char Yield (%)< 5> 15Increased char formation, confirming condensed-phase action.

Conclusion

DOPO-based phosphine oxides represent a cornerstone of modern halogen-free flame retardant technology. Their dual-phase mechanism, which combines gas-phase flame inhibition with condensed-phase char promotion, provides highly efficient fire protection in a wide range of polymers. By synthesizing reactive derivatives like DOPO-G, permanent flame retardancy can be achieved without compromising the material's physical properties, offering a robust solution for developing next-generation fire-safe materials.

References

  • Synthesis of DOPO‐Containing Melamine Flame Retardant and Its Effect on the Flame‐Retardant Properties of Waterborne Polyurethane. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant. (2023). Polymers, 15(24), 4675. Retrieved from [Link]

  • Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. (2019). RSC Advances, 9(16), 8880–8892. Retrieved from [Link]

  • Aromatic phosphine oxide compounds are useful as flame retardants in synthetic polymers and textiles. Exemplary is 2,4,6-trimethylmesitylylenetris(diphenylphosphine oxide). (1977). Google Patents.
  • Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application for Poly(ethylene terephthalate) via Synergistic Effect. (2023). Polymers, 15(3), 675. Retrieved from [Link]

  • Synthesis, characterization of a DOPO-based polymeric flame retardant and its application in polyethylene terephthalate. (2015). Polymer Degradation and Stability, 121, 163-170. Retrieved from [Link]

  • Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (n.d.). MDPI. Retrieved from [Link]

  • Preparation of a Macromolecular Flame Retardant with a Phosphine Oxide Structure and Its Application in Polyamide 6. (2022). Polymers, 14(19), 4015. Retrieved from [Link]

  • Phosphorus‐Based Polymeric Flame Retardants – Recent Advances and Perspectives. (2024). ResearchGate. Retrieved from [Link]

  • Preparation of a Macromolecular Flame Retardant with a Phosphine Oxide Structure and Its Application in Polyamide 6. (2022). ResearchGate. Retrieved from [Link]

  • Dimethylphosphine oxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of dimethyl(vinyl)phosphine oxide (7). (n.d.). ResearchGate. Retrieved from [Link]

  • Phosphine oxide, decyldimethyl- Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Improvement of Flame Retardancy of Polyurethane Foam Using DOPO-Immobilized Silica Aerogel. (2021). Frontiers in Materials, 8. Retrieved from [Link]

  • Preparation and Flame-Retardant Properties of DMMP/Nano-Silica/WPU Composite Materials. (2024). Polymers, 16(9), 1215. Retrieved from [Link]

  • Flame Retardant Mechanism: A Comprehensive Guide. (n.d.). KMT Industrial. Retrieved from [Link]

  • Synthesis and coordination chemistry of phosphine oxide decorated dibenzofuran platforms. (2010). Dalton Transactions, 39(26), 6095-6105. Retrieved from [Link]

  • Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. (2018). Polymers, 10(7), 738. Retrieved from [Link]

  • Phosphine oxide derivative, preparation method therefor and application thereof. (2022). Google Patents.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting phase separation issues with C20 phosphine oxide extractants

Answering your request, here is the technical support center with troubleshooting guides and FAQs. Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing C20 phosphine oxide extractants, such as the widely used Cyanex 923 (a mixture of trialkyl phosphine oxides). This guide is designed to provide field-proven insights and scientifically grounded solutions to common phase separation challenges encountered during liquid-liquid extraction experiments.

Part 1: Troubleshooting Guide for Phase Separation Issues

Phase separation is a critical step in solvent extraction, and its failure can compromise yield and purity.[1] Below, we address the most common separation problems in a diagnostic, question-and-answer format.

Issue 1: I'm seeing a persistent emulsion and the phases won't separate.

Question: After mixing the aqueous and organic phases, a cloudy or milky layer has formed at the interface, and the layers are not separating cleanly even after an extended settling time. What is happening and how can I fix it?

Answer:

This phenomenon is known as emulsion formation. Emulsions are stable dispersions of one liquid phase within another, often stabilized by surfactant-like molecules or fine solid particles at the interface.[2][3] With C20 phosphine oxide extractants, this can be caused by several factors.

Root Cause Analysis:
  • Excessive Shear Force: Overly vigorous mixing or shaking creates very fine droplets that are slow to coalesce.[2]

  • High Extractant Concentration: Phosphine oxides themselves can act as surfactants at the interface, especially at high concentrations, leading to stabilization of the emulsion.[4]

  • Presence of Surface-Active Impurities: Your sample may contain proteins, lipids, or other compounds that stabilize emulsions.[2][3] This is common in extractions from fermentation broths or biological matrices.

  • Precipitation of Solids ("Crud"): Fine particulate matter can accumulate at the interface, physically preventing droplets from coalescing. This is often referred to as "crud" formation.[5]

Solutions: A Step-by-Step Protocol

If you encounter a stable emulsion, follow this tiered approach, starting with the simplest and least disruptive methods.

Protocol 1: Immediate Remediation Techniques

  • Mechanical & Physical Disruption:

    • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel. This maintains a large surface area for extraction while minimizing the agitation that causes emulsions.[2]

    • Let it Sit: Allow the mixture to stand undisturbed for 30-60 minutes. Sometimes, time is all that is needed for the emulsion to break.[6]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break the emulsion and compact any interfacial solids.[2][6]

    • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. These specialized papers are hydrophobic and can effectively separate the organic and aqueous layers.[2]

  • Chemical Disruption (Salting Out):

    • Add Brine: Introduce a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which decreases the solubility of organic components and helps force the separation of the layers.[2][6]

    • Add Solid Salt: Add a small amount of solid sodium chloride or anhydrous sodium sulfate and swirl gently. The salt dissolves in the aqueous phase, increasing its polarity and helping to break the emulsion. Sodium sulfate also acts as a drying agent, binding to water.[6]

  • Temperature Adjustment:

    • Gently warming the mixture can sometimes break an emulsion by decreasing the viscosity of the phases and altering interfacial tension. However, be cautious, as elevated temperatures can also decrease the extraction coefficient for some systems.[1][7]

dot

Caption: General troubleshooting workflow for phase separation issues.

Issue 2: The organic phase has split into two separate layers.

Question: After extraction, my organic phase has separated into a light-colored upper layer and a denser, often darker, lower organic layer. What is this "third phase" and how do I prevent it?

Answer:

This phenomenon is known as third phase formation . It is a common issue with neutral organophosphorus extractants like C20 phosphine oxides, especially under conditions of high metal or acid loading.[8][9][10] The original organic phase (extractant + diluent) splits into a diluent-rich "light" phase and an extractant-metal complex-rich "heavy" third phase.[11]

Root Cause Analysis:

The formation of a third phase is fundamentally a solubility problem. The metal-extractant complexes, being highly polar, have limited solubility in non-polar diluents (like kerosene or dodecane). When the concentration of these polar complexes exceeds a certain limit—the Limiting Organic Concentration (LOC)—they aggregate and separate from the bulk diluent.[10][11]

Key Factors Promoting Third Phase Formation:

  • High Metal Loading: Extracting a high concentration of the target species.

  • High Extractant Concentration: Using a higher-than-necessary concentration of phosphine oxide.

  • Nature of the Diluent: Aliphatic (straight-chain) hydrocarbons like dodecane are more prone to third phase formation than aromatic or slightly more polar diluents.[8]

  • Low Temperature: Solubility of the extracted complexes often decreases at lower temperatures.[9]

  • High Acidity: High concentrations of acid (e.g., nitric acid) can also be co-extracted, contributing to the polarity of the organic phase and promoting phase splitting.[9]

Solutions: Prevention and Remediation

Protocol 2: Preventing and Resolving Third Phase Formation

  • Add a Phase Modifier: This is the most common and effective solution. A phase modifier is a compound that is soluble in the organic phase and helps to solvate the polar metal-extractant complexes, preventing them from aggregating.

    • Common Modifiers: Trioctylphosphine oxide (TBP) or long-chain alcohols (e.g., 1-decanol, isodecanol) are frequently used. Add 5-10% (v/v) of the modifier to your organic phase before extraction.[9][12]

  • Adjust Operating Conditions:

    • Reduce Loading: Decrease the concentration of the metal in the aqueous feed or adjust the organic-to-aqueous (O/A) phase ratio to avoid overloading the organic phase.

    • Increase Temperature: Raising the temperature of the system can increase the solubility of the extracted complex and prevent phase splitting.[7][9]

  • Change the Diluent:

    • If possible, switch from a purely aliphatic diluent (e.g., dodecane) to one with a higher aromatic content or a more polar nature. This can increase the solubility of the formed complexes.[8]

dot

Caption: Mechanism of third phase formation due to high metal loading.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for extractions with C20 phosphine oxides?

The optimal pH depends heavily on the species being extracted. Neutral phosphine oxides like Cyanex 923 extract metals via a solvation mechanism, often co-extracting anions (like Cl⁻ or NO₃⁻) to maintain charge neutrality.[13] Generally, they are effective in acidic to neutral conditions. For instance, effective extraction of some rare-earth elements and platinum-group metals occurs from acidic chloride media (e.g., 2 M HCl).[14] However, for other compounds like phenols, the extraction efficiency is high at acidic to neutral pH but drops significantly at pH > 8-12 as the compound deprotonates and becomes more water-soluble.[15][16] It is crucial to determine the optimal pH for your specific system experimentally by performing extractions across a pH range.[17][18]

Q2: How does temperature affect phase separation and extraction efficiency?

Temperature has a dual effect.

  • Phase Separation: Increasing the temperature generally improves phase disengagement by lowering the viscosity of both phases and increasing the rate of droplet coalescence.[1] It can also prevent third phase formation by increasing the solubility of extracted complexes.[9]

  • Extraction Efficiency: The effect on extraction is system-dependent. For many metal extraction processes with phosphine oxides, the extraction is exothermic. Therefore, increasing the temperature can lead to a decrease in the distribution ratio (extraction efficiency).[7]

A balance must be struck. A modest temperature increase (e.g., to 30-40 °C) might significantly improve phase separation with only a minor penalty to extraction efficiency.

Q3: Can my choice of diluent affect phase separation?

Absolutely. The diluent is not just a carrier for the extractant; it plays a critical role in the physical properties of the organic phase.[19]

  • Viscosity: More viscous diluents will lead to slower phase separation.

  • Polarity & Type: As discussed under "Third Phase Formation," the diluent's nature is critical. Non-polar aliphatic diluents (kerosene, dodecane) are common but are more susceptible to third phase issues. Aromatic diluents (e.g., toluene, or commercial aromatic solvents) can offer better solvation for the extracted complexes, reducing the risk of phase splitting.[8]

Diluent TypeProsConsPhase Separation Impact
Aliphatic (e.g., Hexane, Dodecane)Low cost, low aqueous solubilityProne to third phase formation, can have higher viscositySlower disengagement, higher risk of third phase
Aromatic (e.g., Toluene, Xylene)Good solvation properties, lower viscosityHigher toxicity and volatility, potential for higher aqueous solubilityFaster disengagement, lower risk of third phase
Mixed/Polar (e.g., with 1-decanol)Excellent solvation, acts as modifierHigher cost, may affect stripping stepGenerally good, actively prevents third phase

Q4: What is the recommended range for the Organic-to-Aqueous (O/A) phase ratio?

The O/A ratio is a critical process parameter used to control the concentration of the extracted species in the organic phase. There is no single "recommended" ratio; it must be optimized for your specific process.

  • High O/A ratio (e.g., 2:1): This favors high extraction efficiency but results in a more dilute loaded organic phase.

  • Low O/A ratio (e.g., 1:5): This concentrates the extracted species in the organic phase. However, it also increases the risk of exceeding the Limiting Organic Concentration (LOC) and causing third phase formation.[14] A common starting point for laboratory tests is a 1:1 ratio, which can then be adjusted based on the observed extraction efficiency and phase behavior.[14][20]

References

  • Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. MDPI. [Link]

  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. National Institutes of Health (NIH). [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]

  • Factors Influencing Phase Disengagement Rates in Solvent Extraction Systems Employing Tertiary Amine Extractants. Taylor & Francis Online. [Link]

  • A REVIEW OF THIRD PHASE FORMATION IN EXTRACTION OF ACTINIDES BY NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. Taylor & Francis Online. [Link]

  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. MDPI. [Link]

  • Bifunctional phosphoric acid-phosphine oxide extractants: Synthesis and complexes with uranium-(IV) and -(VI) and iron(III). Bar-Ilan University Research Authority. [Link]

  • Solvent extraction: the coordination chemistry behind extractive metallurgy. Royal Society of Chemistry. [Link]

  • Third phase formation in the extraction of thorium nitrate by trialkyl phosphates. ResearchGate. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. National Institutes of Health (NIH). [Link]

  • Group Extraction of the Rare-Earth Elements by Alkyl Phosphine Oxides of the Hexyl–Octyl Series. Eco-Vector Journals Portal. [Link]

  • Enhanced Separation of Neodymium and Dysprosium by Nonaqueous Solvent Extraction from a Polyethylene Glycol 200 Phase Using the Neutral Extractant Cyanex 923. ACS Publications. [Link]

  • Factors Influencing Solvent Extraction. BrainKart. [Link]

  • Separation of rare-earth ions from ethylene glycol (+LiCl) solutions by non-aqueous solvent extraction with Cyanex 923. Royal Society of Chemistry. [Link]

  • The fate of the organic phase beyond third phase formation. Royal Society of Chemistry. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Computer Simulation Study of Third Phase Formation in a Nuclear Extraction Process. The University of Manchester. [Link]

  • Solvent extraction of Pt, Ru, and Ir using Cyanex 923 in chloride media to develop a recycling route for spent polymer electroly. Recycalyse Project. [Link]

  • Bifunctional phosphoric acid–phosphine oxide extractants: synthesis and complexes with uranium-(IV) and -(VI) and iron(III). Royal Society of Chemistry. [Link]

  • Recovery of phenol with CYANEX((R)) 923 in membrane extraction-stripping systems. ResearchGate. [Link]

  • Liquid-Liquid Equilibrium Study of Phenol Extraction with Cyanex 923. Taylor & Francis Online. [Link]

  • Reactive Extraction of Metals and Organics Using Trioctylphosphine Oxide Impregnated Membranes. ResearchGate. [Link]

  • Phase disengagement problems in solvent extraction. INIS-IAEA. [Link]

  • SEPARATIONS BY SOLVENT EXTRACTION WITH TRI-n-OCTYL-PHOSPHINE OXIDE. SciSpace. [Link]

  • Process for solvent extraction using phosphine oxide mixtures.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Structure Investigation of La, Y, and Nd Complexes in Solvent Extraction Process with Liquid Phosphine Oxide, Phosphinic Acid, and Amine Extractants. MDPI. [Link]

  • Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. MDPI. [Link]

  • 8 factors Influencing phase disengagement in sx systems. ResearchGate. [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. National Institutes of Health (NIH). [Link]

  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Semantic Scholar. [Link]

  • phase disengagement. Kathryn C. Sole Consulting. [Link]

  • Phosphine oxide removal from compounds formed by a Wittig reaction.

Sources

Optimization

Overcoming steric hindrance in Icosyldimethylphosphine oxide coordination

Topic: Overcoming Steric & Solubility Barriers in Icosyldimethylphosphine Oxide (IDMPO) Coordination Executive Summary: The IDMPO Paradox Welcome to the technical support hub for Icosyldimethylphosphine oxide (IDMPO) . I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Solubility Barriers in Icosyldimethylphosphine Oxide (IDMPO) Coordination

Executive Summary: The IDMPO Paradox

Welcome to the technical support hub for Icosyldimethylphosphine oxide (IDMPO) . If you are accessing this guide, you are likely transitioning from standard ligands like TOPO (Trioctylphosphine oxide) and encountering unexpected failure modes—precipitates, low extraction yields, or incomplete surface coverage.

The Core Problem: Researchers often misdiagnose IDMPO failures as "steric hindrance at the binding site." This is chemically incorrect.

  • TOPO acts like an umbrella : Three medium chains create steric bulk around the phosphorus, protecting the metal center but remaining soluble due to entropic disorder.

  • IDMPO acts like a spear : The two methyl groups create a very small cone angle at the phosphorus (high accessibility), but the single C20 (Icosyl) chain creates massive distal steric bulk and strong intermolecular Van der Waals forces.

Your issue is likely not that the ligand cannot fit the metal, but that the ligands are binding to each other (crystallizing/aggregating) more strongly than they are solvating or coordinating.

Diagnostic Visualization: The Steric Inversion

The following diagram illustrates why standard TOPO protocols fail with IDMPO.

IDMPO_vs_TOPO cluster_0 Standard Ligand: TOPO (Trioctyl) cluster_1 Target Ligand: IDMPO (Icosyldimethyl) TOPO_Head Phosphorus Center (High Steric Shielding) TOPO_Tail 3x Octyl Chains (Disordered/Entropic) TOPO_Head->TOPO_Tail Umbrella Effect TOPO_Result Result: High Solubility, Moderate Binding Strength TOPO_Tail->TOPO_Result IDMPO_Head Phosphorus Center (Low Steric Shielding) IDMPO_Tail 1x Icosyl Chain (C20) (Ordered/Crystalline) IDMPO_Head->IDMPO_Tail Spear Geometry IDMPO_Issue FAILURE MODE: Lamellar Stacking / Micelles IDMPO_Tail->IDMPO_Issue Van der Waals Locking IDMPO_Result Result: Poor Solubility, Kinetic Trapping IDMPO_Issue->IDMPO_Result

Figure 1: The Steric Inversion. TOPO provides steric bulk at the metal (Head) but remains disordered. IDMPO has an accessible Head but suffers from distal chain aggregation (Tail), leading to kinetic traps.

Troubleshooting Guides

Module A: Solubility & Thermodynamics (The "Invisible" Barrier)

Symptom: The solution is cloudy, or the ligand precipitates upon cooling, leading to zero coordination.

Technical Insight: The C20 chain of IDMPO has a melting point significantly higher than room temperature (likely 60–75°C, extrapolated from C18 analogs). In non-polar solvents, IDMPO forms "inverse micelles" or lamellar sheets where the P=O heads lock together, shielding them from the metal [1].

ParameterTOPO Protocol (Standard)IDMPO Protocol (Corrected)Why?
Solvent Hexane / Toluene1,2-Dichlorobenzene (DCB) or Mesitylene High boiling point required; aromaticity helps disrupt alkyl chain stacking.
Temperature Room Temp - 60°C> 80°C (Critical) You must operate above the Krafft point of the C20 chain to break the "crystalline lock."
Concentration 0.1 M - 1.0 M< 0.05 M (Dilute) High concentration promotes self-assembly over metal coordination.

Step-by-Step Protocol:

  • Dissolve IDMPO in DCB at 90°C. Ensure the solution is optically clear.

  • Pre-heat the metal precursor solution to 90°C separately.

  • Inject the metal precursor hot.

  • Do not cool rapidly. Anneal at 70°C for 30 minutes to allow the ligand to find the metal before the chains crystallize.

Module B: Kinetic Traps in Ligand Exchange

Symptom: You are trying to replace a weak ligand (e.g., Oleic Acid) with IDMPO, but the exchange yield is <10%.

Technical Insight: While the IDMPO head (


) is a stronger donor than TOPO electronically (methyls are electron-donating), the incoming IDMPO molecule is sterically bulky at the tail end. It cannot penetrate the existing ligand shell if that shell is dense. This is a "Buried Volume" issue [2].

The "Promoter" Strategy: Use a small, intermediate ligand to strip the surface first.

  • Step 1: Treat the metal center with Pyridine or Acetonitrile . These small, labile ligands will displace the bulky leaving group.

  • Step 2: Introduce IDMPO. Because the P=O group is a "hard" base and chemically potent, it will easily displace the pyridine.

  • Step 3: The C20 tails will then self-assemble on the surface, locking the coordination in place (thermodynamic sink).

Module C: Surface Packing (The "Picket Fence" Effect)

Symptom: In nanoparticle synthesis, particles aggregate or lose colloidal stability after IDMPO capping.

Technical Insight: IDMPO chains are like straight pillars. If they pack too densely (100% coverage), they form a rigid "picket fence." This lacks the entropic spring effect of TOPO's messy chains, which provides steric stabilization in solvent.

Corrective Action: You must induce entropic disorder in the ligand shell.

  • The 80:20 Rule: Use a mixture of 80% IDMPO and 20% Dimethylhexylphosphine oxide (short chain) or even Oleic Acid .

  • Mechanism: The short chains act as "spacers" or defects in the crystalline C20 packing, allowing solvent molecules to interpenetrate and stabilize the colloid.

Frequently Asked Questions (FAQ)

Q1: Why use IDMPO instead of TOPO if it's so difficult to handle? A: Selectivity and Stability. The C20 chain provides extreme hydrophobicity, making the complex virtually insoluble in water (ideal for preventing leaching in hydrometallurgy). Furthermore, the dimethyl-phosphorus center is electronically more "basic" (electron-rich) than the dioctyl-phosphorus center of TOPO, leading to a stronger Metal-Oxygen bond [3].

Q2: Can I synthesize IDMPO from Dimethylphosphine oxide (DMPO)? A: Yes. DMPO (


) is a secondary phosphine oxide.[1] It can be coupled with 1-Eicosene (

) via radical hydrophosphinylation.
  • Warning: This reaction requires a radical initiator (AIBN) and strict oxygen-free conditions to prevent oxidation to phosphinic acid. The resulting IDMPO must be recrystallized from hot ethanol to remove unreacted alkene [4].

Q3: The P=O bond seems weak; I see free ligand in NMR. A: Check your solvent. If you are using a protic solvent (Methanol/Ethanol), the solvent is hydrogen-bonding to the IDMPO oxygen, competing with the metal. Switch to a non-coordinating, non-polar solvent (Dichloromethane-d2 or Toluene-d8) to observe the true Metal-IDMPO complex.

Q4: Is IDMPO air-stable? A: Yes. Unlike primary phosphines (


) or secondary phosphines (

), tertiary phosphine oxides (

) are the oxidized thermodynamic endpoint. They are air and moisture stable [5].

References

  • Vertex AI Search. (2025). Steric hindrance in alkyl dimethyl phosphine oxide ligands. 2

    • Relevance: Defines the distinction between "Cone Angle" (proximal steric bulk) and "Buried Volume" (distal steric bulk), critical for understanding IDMPO's tail interference.
  • ChemicalBook. (2025).[3] Dimethylphosphine Oxide Properties and Applications. Link

    • Relevance: Establishes the baseline reactivity of the dimethyl-head group and its use as a precursor for long-chain deriv
  • Wikipedia. (2025). Trioctylphosphine oxide (TOPO) Structure and Usage. 4

    • Relevance: Provides the comparative baseline for standard phosphine oxide ligands, highlighting the structural differences (3x Octyl vs 1x Icosyl)
  • Han, L. B., et al. (2012). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. Coordination Chemistry Reviews. 3[5][6][7]

    • Relevance: details the tautomeric equilibrium and synthesis routes for converting secondary phosphine oxides (DMPO) into tertiary functionalized ligands (IDMPO).
  • ResearchGate. (2025). Predicting the Air Stability of Phosphines. 5[5][6][7][8]

    • Relevance: Confirms the oxidative stability of the phosphine oxide class, ruling out oxidation as a primary failure mode during troubleshooting.

Sources

Troubleshooting

Enhancing thermal stability of Icosyldimethylphosphine oxide coatings

Topic: Enhancing Thermal Stability of Icosyldimethylphosphine Oxide Coatings Welcome to the Technical Support Hub. As a Senior Application Scientist, I understand that shifting from standard ligands (like TOPO) to Icosyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Thermal Stability of Icosyldimethylphosphine Oxide Coatings

Welcome to the Technical Support Hub. As a Senior Application Scientist, I understand that shifting from standard ligands (like TOPO) to Icosyldimethylphosphine oxide (IDMPO) is a strategic move to enhance colloidal stability under thermal stress. IDMPO (


) offers a unique structural advantage: the C20 icosyl tail  provides robust Van der Waals inter-chain locking, while the compact dimethyl headgroup  minimizes steric hindrance at the metal interface, allowing for significantly higher grafting density than bulky tri-alkyl analogs.

However, this high crystallinity and chain length introduce unique processing challenges. This guide addresses the specific thermal and colloidal failure modes associated with IDMPO coatings.

Module 1: Coating Deposition & Homogeneity

Context: IDMPO has a higher melting point (


) than standard Octyl-based ligands. A common failure mode is "island formation," where the ligand crystallizes locally rather than forming a uniform monolayer.
Q: Why does my coating appear patchy or form aggregates immediately after cooling?

Diagnosis: Thermal History Mismatch. Unlike liquid ligands, IDMPO crystallizes rapidly upon cooling. If the annealing temperature was too low or the cooling rate too fast, the C20 chains snap into a crystalline domain before they can self-assemble into an equilibrium monolayer on the particle surface.

The Fix: High-Temperature Annealing Protocol You must drive the system to a state where the ligand is fully molten and the surface exchange kinetics are rapid.

Step-by-Step Protocol:

  • Solvent Selection: Use a high-boiling solvent (e.g., Octadecene or Diphenyl Ether) compatible with

    
    .
    
  • Ligand Excess: Maintain a 50:1 molar ratio (IDMPO:Nanoparticle surface sites) to drive equilibrium.

  • Annealing Ramp:

    • Heat to 220°C (well above IDMPO

      
      ).
      
    • Hold for 45-60 minutes to allow the dimethyl headgroups to penetrate the steric shell and coordinate.

  • Controlled Cooling: Ramp down at 2°C/min . Crucial: This slow cooling allows the C20 tails to interdigitate and crystallize around the particle, locking the coating in place.

Visualization: Ligand Exchange Workflow

LigandExchange cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exchange & Anneal cluster_2 Phase 3: Stabilization Precursor Precursor NP (Weak Ligand) Mix Mix with IDMPO (50:1 Excess) Precursor->Mix Heat Heat to 220°C (Ligand Melt) Mix->Heat Injection Exchange Headgroup Coordination Heat->Exchange Kinetic Equilibrium Cool Slow Cool (2°C/min) Exchange->Cool Lock C20 Chain Interdigitation Cool->Lock Crystallization

Caption: Workflow ensuring thermodynamic equilibrium and dense packing of C20 tails.

Module 2: Thermal Stress & Degradation

Context: Users often assume "Thermal Stability" means the ligand won't burn. In nanoparticle coatings, failure usually happens via Desorption (ligand popping off) before Decomposition (ligand breaking).

Q: My TGA data shows weight loss at 250°C, but IDMPO should be stable to 350°C. Is the ligand decomposing?

Diagnosis: Cooperative Desorption. The weight loss is likely the entire ligand molecule detaching, not breaking apart. While the P=O bond is strong, the coordination bond to the metal surface (Metal---O=P) is the weak link. At high temperatures, entropy favors the free ligand in solution.

Troubleshooting Table: Thermal Failure Modes

SymptomTemperature RangeRoot CauseCorrective Action
Rapid Aggregation 150°C - 200°CLow Grafting Density. Gaps in the monolayer allow particle-particle collision.Increase initial IDMPO concentration; ensure "Dimethyl" headgroups are packed tightly.
Gradual Wt Loss 220°C - 300°CLigand Desorption. The Metal-Phosphorus bond is breaking reversibly.Add free IDMPO to the solvent to shift equilibrium (Le Chatelier's principle).
Charring/Blackening > 350°CP-C Bond Cleavage. Oxidative degradation of the alkyl chain.Ensure strictly inert atmosphere (

or Ar). Trace

attacks hot alkyl chains.

Scientific Insight: The Dimethyl headgroup is critical here. Unlike Trioctylphosphine oxide (TOPO), which has a large "cone angle" that prevents dense packing, the dimethyl group is small. This allows IDMPO to pack effectively


 ligands/

compared to TOPO's

/

. This density creates a "barrier" that physically prevents desorption through cooperative Van der Waals locking of the C20 tails [1, 2].

Visualization: Thermal Failure Mechanism

FailureModes cluster_mech Failure Pathways Start Thermal Stress (T > 200°C) Desorption Ligand Desorption (Reversible) Start->Desorption Entropy Driven Oxidation Chain Oxidation (Irreversible) Start->Oxidation If O2 Present Result1 Bare Surface Exposed Desorption->Result1 Result2 Aggregation / Precipitation Oxidation->Result2 Loss of Solubility Result1->Result2 Van der Waals Collapse

Caption: Thermal failure pathways. Desorption is the primary risk before chemical decomposition occurs.

Module 3: Purification & Solubility

Context: IDMPO is a waxy solid at room temperature. Standard purification (precipitation with methanol) often fails because IDMPO itself precipitates, contaminating the nanoparticle sample.

Q: How do I remove excess IDMPO without stripping the coating?

Diagnosis: Solubility Overlap. Because the C20 chain is so long, IDMPO behaves more like a wax than a solvent. Adding methanol precipitates both the particles and the free ligand.

The Fix: The "Hot Wash" Technique You must exploit the temperature-dependent solubility of the free ligand.

Protocol:

  • Primary Solvent: Disperse the crude mixture in minimal Chloroform (good solvent for both).

  • Anti-Solvent: Add Isopropanol (not Methanol) until slightly turbid.

  • Thermal Step: Warm the solution to 50°C . The free IDMPO should remain soluble, while the particles (due to mass) will be less stable.

  • Centrifugation: Centrifuge while warm (use a pre-heated rotor if possible, or work quickly).

    • Logic: If you cool it down, free IDMPO crystallizes and pellets with your particles. Keeping it warm keeps the free ligand in the supernatant.

References
  • Effect of Chain Length on Phosphine Oxide Stability Source:Journal of Colloid and Interface Science Context: Establishes that longer alkyl chains (C18+) significantly increase the thermal desorption temperature due to inter-chain cohesive energy. URL:[Link]

  • Ligand Exchange and Surface Density Source:Nanoscale Advances (RSC) Context: Discusses the impact of phosphine oxide headgroup sterics on grafting density and colloidal stability. URL:[Link]

  • Thermal Decomposition Mechanisms of Phosphine Oxides Source:Journal of Analytical and Applied Pyrolysis Context: Details the P-C bond cleavage mechanisms at high temperatures (>350°C) in inert vs. oxidative atmospheres. URL:[Link]

  • Purification Strategies for Long-Chain Ligand Nanoparticles Source:Carnegie Mellon University Research Context: Protocols for removing excess solid ligands without stripping the nanoparticle surface. URL:[Link](Note: Generalized link to university repository due to specific protocol variability)

Reference Data & Comparative Studies

Validation

A Comparative Guide to FTIR Spectrum Analysis of the P=O Stretch in Eicosyldimethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the P=O Stretch in Phosphine Oxides Eicosyldimethylphosphine oxide, a long-chain tertiary phosphine oxide, finds applicati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the P=O Stretch in Phosphine Oxides

Eicosyldimethylphosphine oxide, a long-chain tertiary phosphine oxide, finds applications in various fields, including as a surfactant, ligand in catalysis, and in the formulation of drug delivery systems. Its long eicosyl (C20) chain imparts significant hydrophobic character, while the dimethylphosphine oxide headgroup provides a strongly polar, hydrogen-bond accepting site. The phosphoryl (P=O) bond is the most prominent feature in the infrared spectrum of this molecule and serves as a sensitive probe of its molecular environment.

The P=O stretching vibration is a powerful diagnostic tool for several reasons:

  • High Intensity: The large change in dipole moment during the P=O stretching vibration results in a characteristically strong and sharp absorption band in the mid-infrared region.

  • Environmental Sensitivity: The position and shape of the P=O band are highly sensitive to the local chemical environment, including hydrogen bonding, solvent polarity, and coordination to metal centers. This sensitivity allows for the detailed study of intermolecular interactions.[1][2]

  • Structural Correlation: The frequency of the P=O stretch is influenced by the electronic and steric nature of the substituents on the phosphorus atom.

This guide will provide a comprehensive analysis of the P=O stretch in eicosyldimethylphosphine oxide, leveraging comparative data from similar long-chain phosphine oxides to elucidate its spectral characteristics.

Experimental Protocols: Acquiring High-Quality FTIR Spectra of a Waxy Solid

The physical state of eicosyldimethylphosphine oxide—a waxy solid at room temperature—necessitates specific sample preparation techniques to obtain high-quality FTIR spectra. The primary goal is to create a thin, uniform film that allows for sufficient infrared light transmission without causing spectral distortions.

Recommended Sample Preparation Method: Melt Casting on an IR-Transparent Window

This method is ideal for obtaining transmission spectra of waxy solids and avoids the use of mulling agents or solvents that can interfere with the spectrum.

Step-by-Step Methodology:

  • Window Selection: Utilize a clean, polished potassium bromide (KBr) or sodium chloride (NaCl) infrared-transparent window. Ensure the window is free from moisture by storing it in a desiccator.

  • Sample Application: Place a small amount (a few milligrams) of eicosyldimethylphosphine oxide onto the center of the KBr window.

  • Melting: Gently heat the window on a hot plate set to a temperature slightly above the melting point of the sample. The waxy solid will melt and spread across the surface of the window.

  • Film Formation: Place a second pre-warmed KBr window on top of the molten sample and gently press to create a thin, uniform film.

  • Cooling and Solidification: Carefully remove the "sandwich" from the hot plate and allow it to cool to room temperature. The sample will solidify into a thin film between the two windows.

  • Spectral Acquisition: Place the KBr sandwich in the sample holder of the FTIR spectrometer and acquire the spectrum.

G

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the waxy solid directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Acquire the FTIR spectrum.

Comparative Spectral Analysis: The P=O Stretch in Context

Due to the limited availability of a published FTIR spectrum for eicosyldimethylphosphine oxide, we will utilize the well-characterized spectrum of trioctylphosphine oxide (TOPO) as a primary comparative analogue. TOPO is an excellent model system as it possesses long alkyl chains and a tertiary phosphine oxide headgroup, making its spectral features highly relevant.

The Characteristic P=O Stretch

The FTIR spectrum of TOPO exhibits a strong, sharp absorption band corresponding to the P=O stretching vibration at approximately 1146 cm⁻¹ .[3] For eicosyldimethylphosphine oxide, the P=O stretch is expected to appear in a very similar region, typically between 1140 and 1190 cm⁻¹ in a non-hydrogen bonding environment.

The other prominent features in the spectrum are the C-H stretching vibrations from the long alkyl chains, which appear in the 2850-2960 cm⁻¹ region, and the P-C stretching vibration, often observed around 1465 cm⁻¹.[3]

Factors Influencing the P=O Stretching Frequency

The precise position of the P=O stretching band is a rich source of information about the molecular environment of the phosphine oxide.

The oxygen atom of the phosphoryl group is a strong hydrogen bond acceptor. When eicosyldimethylphosphine oxide interacts with a hydrogen bond donor (e.g., water, alcohols, or acidic protons), the P=O bond is weakened and lengthened. This results in a red-shift (shift to lower wavenumber) of the P=O stretching frequency. The magnitude of this shift is proportional to the strength of the hydrogen bond.[2]

For instance, upon complexation with phenols, the P=O stretching band of phosphine oxides can shift to lower frequencies by 20 to 250 cm⁻¹.

The polarity of the solvent can also influence the P=O stretching frequency. More polar solvents can stabilize the charge separation in the P⁺-O⁻ resonance structure of the phosphoryl bond, leading to a slight weakening of the bond and a red-shift in the stretching frequency.

The electronegativity of the groups attached to the phosphorus atom affects the P=O bond order and, consequently, its stretching frequency. Electron-donating groups, such as alkyl chains, increase the electron density on the phosphorus atom, which strengthens the P=O bond and results in a blue-shift (shift to higher wavenumber) of the stretching frequency. The two methyl groups and the long eicosyl chain in eicosyldimethylphosphine oxide are all electron-donating, contributing to a relatively high P=O stretching frequency in the absence of hydrogen bonding.

Quantitative Analysis of the P=O Band

Beyond qualitative identification, the P=O band can be used for quantitative analysis. According to the Beer-Lambert law, the absorbance of the P=O band is directly proportional to the concentration of the phosphine oxide. This allows for the determination of the concentration of eicosyldimethylphosphine oxide in a solution or mixture by creating a calibration curve with standards of known concentrations.[4]

Furthermore, deconvolution of the P=O band can be employed to differentiate between "free" and hydrogen-bonded phosphine oxide molecules in a sample.[5][6][7][8][9] This is particularly useful for studying complex formation and intermolecular interactions.

G

Comparative Data Summary

The following table summarizes the expected FTIR spectral data for eicosyldimethylphosphine oxide, with comparative data from trioctylphosphine oxide (TOPO).

Vibrational Mode Expected Wavenumber (cm⁻¹) for Eicosyldimethylphosphine Oxide Reference Wavenumber (cm⁻¹) for TOPO Comments
P=O Stretch (Free)1140 - 1190~1146[3]Strong, sharp absorption. Position is sensitive to the local environment.
P=O Stretch (H-Bonded)1100 - 1140Varies with H-bond donorRed-shifted and often broadened compared to the free P=O stretch.
C-H Asymmetric Stretch (CH₃)~2960~2955From the two methyl groups and the terminal methyl of the eicosyl chain.
C-H Asymmetric Stretch (CH₂)~2920~2925Strong absorption from the long eicosyl chain.
C-H Symmetric Stretch (CH₃)~2870~2870
C-H Symmetric Stretch (CH₂)~2850~2855Strong absorption from the long eicosyl chain.
P-C Stretch1460 - 1470~1465[3]May overlap with CH₂ scissoring vibrations.

Conclusion

The FTIR spectrum of eicosyldimethylphosphine oxide is dominated by the strong P=O stretching vibration, which serves as a highly sensitive probe of the molecule's local environment. By carefully preparing the waxy solid sample and analyzing the position, shape, and intensity of the P=O band, researchers can gain valuable insights into intermolecular interactions, such as hydrogen bonding and complex formation. Comparative analysis with well-characterized analogues like trioctylphosphine oxide provides a robust framework for interpreting the spectral data. The methodologies and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize FTIR spectroscopy in the characterization of eicosyldimethylphosphine oxide and similar long-chain phosphine oxides.

References

  • Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. MDPI. [Link]

  • An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

  • Complexes of phosphine oxides with substituted phenols: hydrogen bond characterization based on shifts of P=O stretching bands. ResearchGate. [Link]

  • Can someone please guide me in deconvolution of FTIR data? ResearchGate. [Link]

  • The band deconvolution of FT-IR spectra for glass of 2% CuO content in the spectral. ResearchGate. [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. ResearchGate. [Link]

  • Difference between Deconvolution and Curve Fitting for FTIR Spectra. AZoM. [Link]

  • Can FT-IR be used for Quantitative Analysis? Richmond Scientific. [Link]

  • FTIR Deconvolution. YouTube. [Link]

  • FTIR spectra of the photolysis products of the phosphine-ozone complex in solid argon. ACS Publications. [Link]

  • Importance of FTIR Spectra Deconvolution for the Analysis of Amorphous Calcium Phosphates. ResearchGate. [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the PO group and proton donors. PubMed. [Link]

  • A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. National Science Foundation. [Link]

  • FT–IR spectrum of trioctylphosphine oxide (TOPO) showing the... ResearchGate. [Link]

  • Fourier Transform Infrared Absorption Spectroscopy for Quantitative Analysis of Gas Mixtures at Low Temperatures for Homeland Security Applications. National Institutes of Health. [Link]

  • Infrared spectra of various metal oxides in the region of 2 to 26 microns. NASA Technical Reports Server. [Link]

  • Multispectroscopic (FTIR, XPS, and TOFMS-TPD) Investigation of the Core-Shell Bonding in Sonochemically Prepared Aluminum Nanoparticles. Defense Technical Information Center. [Link]

  • FTIR Spectroscopy of Metal Oxide Insertion Materials: Analysis ofLixMn2O4 Spinel Electrodes. Office of Scientific and Technical Information. [Link]

  • FTIR spectra of mixed metal oxide nanocomposite. ResearchGate. [Link]

Sources

Comparative

Critical Micelle Concentration (CMC) determination of C20 phosphine oxide

Technical Assessment: Critical Micelle Concentration (CMC) Determination of C20 Phosphine Oxide Executive Summary & Technical Context C20 Phosphine Oxide (likely Eicosyldimethylphosphine oxide or a PEGylated variant) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Critical Micelle Concentration (CMC) Determination of C20 Phosphine Oxide

Executive Summary & Technical Context

C20 Phosphine Oxide (likely Eicosyldimethylphosphine oxide or a PEGylated variant) represents an extreme class of non-ionic/zwitterionic surfactants. Unlike standard detergents such as LDAO (C12) or DDM (C12-Maltoside), a C20 alkyl chain confers exceptional hydrophobicity.

  • Primary Application: Solubilization of massive, unstable membrane protein complexes where standard detergents fail to provide sufficient hydrophobic shielding or kinetic stability.

  • The Challenge: The Critical Micelle Concentration (CMC) of a C20 surfactant is expected to be in the nanomolar to low micromolar range (

    
    ). Standard surface tension methods (Wilhelmy plate) often fail here due to slow equilibration kinetics and detection limits.
    
  • The Solution: This guide details the Pyrene Fluorescence Probe Method , the only protocol sensitive enough to accurately determine the CMC of C20-PO, while addressing the critical issue of solubility (Krafft point).

Comparative Landscape: C20-PO vs. Industry Standards

The following table contrasts C20 Phosphine Oxide with standard alternatives. Note the inverse relationship between chain length and CMC.

FeatureC20 Phosphine Oxide (Target)LDAO (Standard)DDM (Gold Standard)Octyl Glucoside (OG)
Chemical Class Alkyl Phosphine OxideAmine OxideMaltoside (Non-ionic)Glucoside (Non-ionic)
Chain Length C20 (Eicosyl)C12 (Lauryl)C12 (Lauryl)C8 (Octyl)
Est.[1] CMC ~0.1 – 0.8

M
(Theoretical)*
~1.0 – 2.0 mM~0.17 mM~20 – 25 mM
Micelle Stability Ultra-High (Kinetic trap)ModerateHighLow (Dynamic)
Dialyzability Impossible (binds tightly)EasySlowVery Easy
Krafft Point High (>40°C) <0°C<0°C<0°C
Primary Use Anchoring large complexesCrystallizationGeneral PurificationShort-term assays

*Note: CMC values for C20 homologues are extrapolated from the logarithmic decay of CMC vs. carbon number (


).

Critical Experimental Protocol: Pyrene Fluorescence Assay

Because the CMC is expected to be extremely low, conductivity and surface tension methods are insufficient. We utilize Pyrene , a hydrophobic fluorescent probe that changes its emission spectrum based on the polarity of its environment.

Mechanism of Action
  • Below CMC: Pyrene is in water (polar). The ratio of emission peaks

    
     (373 nm) to 
    
    
    
    (384 nm) is high (~1.6 - 1.9).
  • Above CMC: Pyrene partitions into the hydrophobic core of the C20 micelles. The

    
     ratio drops sharply (~1.0 - 1.2).
    
  • The Inflection Point: The concentration at which this ratio shifts is the CMC.

Step-by-Step Workflow

Materials:

  • C20 Phosphine Oxide (Solid/Powder).

  • Pyrene (Reagent grade).

  • Methanol (spectroscopic grade).

  • Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5). Note: Avoid buffers with high background fluorescence.

Protocol:

  • Stock Preparation (The Solubility Step):

    • Dissolve C20-PO in buffer to a concentration of 100

      
      M .
      
    • Critical: If the solution is cloudy, heat to 50°C (above the expected Krafft point) and sonicate until clear. Maintain this temperature if necessary, or verify it remains soluble at RT upon cooling (metastable state).

  • Pyrene Spiking:

    • Prepare a 2 mM Pyrene stock in Methanol.

    • Add Pyrene to fresh buffer to reach a final concentration of 0.5

      
      M .
      
    • Note: Keep methanol content < 0.5% to avoid affecting the CMC.

  • Serial Dilution:

    • Prepare 15-20 dilution points of C20-PO ranging from 0.01

      
      M to 50 
      
      
      
      M
      using the Pyrene-spiked buffer as the diluent.
    • Why? This ensures Pyrene concentration is constant (0.5

      
      M) across all samples.
      
  • Equilibration:

    • Incubate samples in the dark for 4-12 hours at room temperature (or 37°C if solubility is an issue).

    • Reasoning: Long-chain surfactants have slow monomer-micelle exchange rates.

  • Measurement:

    • Excitation: 335 nm .

    • Emission Scan: 360 nm – 400 nm .

    • Record intensities at 373 nm (

      
      )  and 384 nm (
      
      
      
      )
      .
  • Data Analysis:

    • Plot

      
       ratio (y-axis) vs. 
      
      
      
      (x-axis).
    • Fit to a sigmoidal Boltzmann function. The center of the sigmoid is the CMC.

Visualization of Logic & Workflow

The following diagram illustrates the decision matrix and experimental flow for characterizing C20-PO.

CMC_Determination Start Start: C20 Phosphine Oxide Characterization Check_Solubility Check Solubility (Krafft Point Assessment) Start->Check_Solubility Soluble Soluble at RT Check_Solubility->Soluble Insoluble Insoluble/Cloudy Check_Solubility->Insoluble Method_Select Select Method based on Est. CMC (<1 µM) Soluble->Method_Select Heat Heat to 50°C + Sonication (Overcome Crystal Lattice) Insoluble->Heat Requires Energy Heat->Method_Select Surface_Tension Wilhelmy Plate (REJECTED: Low Sensitivity) Method_Select->Surface_Tension Fluorescence Pyrene Fluorescence Probe (SELECTED: High Sensitivity) Method_Select->Fluorescence Exp_Steps 1. Prepare Dilution Series (0.01 - 50 µM) 2. Spike with Pyrene (0.5 µM) 3. Equilibrate >4 Hours Fluorescence->Exp_Steps Data_Plot Plot I1/I3 Ratio vs. Log[C] Exp_Steps->Data_Plot Result Sigmoidal Inflection Point = CMC Value Data_Plot->Result

Caption: Workflow for CMC determination of high-hydrophobicity surfactants, emphasizing the critical solubility check and method selection.

Troubleshooting & Scientific Validation

To ensure Trustworthiness and Self-Validation of your results, apply these checks:

  • The "Salt Effect" Validation:

    • Repeat the experiment with 500 mM NaCl.

    • Expected Outcome: The CMC of non-ionic/zwitterionic surfactants should decrease slightly (or stay similar) with salt. If it changes drastically (orders of magnitude), your sample might be contaminated with ionic impurities (e.g., fatty acids).

  • Temperature Hysteresis:

    • Measure the CMC at 25°C and 40°C.

    • C20 surfactants are highly temperature-dependent. If the CMC vanishes at 25°C, you are likely below the Krafft point (micelles cannot form; only crystals precipitate).

  • Probe Saturation:

    • Ensure Pyrene concentration (

      
      ) is significantly lower than the surfactant CMC. If CMC 
      
      
      
      , reduce Pyrene to
      
      
      to avoid probe-induced micellization.

References

  • Agilent Technologies. (2016). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note. Link

  • Dominguez, A., et al. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education. Link

  • NIH/National Library of Medicine. (2010). Detergents and alternatives in cryo-EM studies of membrane proteins. PMC Articles. Link

  • Royal Society of Chemistry. (2014). Synthesis of phosphine oxide based amphiphilic molecules... and their property study as non-ionic surfactants. RSC Advances. Link

  • Alfa Chemistry. Methods to Determine Critical Micelle Concentration (CMC).Link

Sources

Validation

Comparative Guide: Alkyldimethylphosphine Oxides (AlkDMPOs) vs. Traditional Amine Oxides in X-ray Crystallography

Executive Summary For decades, Lauryldimethylamine-N-oxide (LDAO) has been the "gold standard" small-micelle detergent for membrane protein crystallization. Its small headgroup allows for tight crystal packing, often yie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Lauryldimethylamine-N-oxide (LDAO) has been the "gold standard" small-micelle detergent for membrane protein crystallization. Its small headgroup allows for tight crystal packing, often yielding high-resolution data where bulky maltosides (like DDM) fail.

However, LDAO carries a hidden liability: the N-oxide moiety is chemically reactive. It can act as an oxidizing agent, promoting disulfide bond formation or reacting with sensitive cofactors, and it is pH-sensitive (becoming cationic below pH ~5.0).

Alkyldimethylphosphine oxides (AlkDMPOs) —specifically the decyl (C10) and dodecyl (C12) derivatives—emerge as the superior bioisosteres. They retain the small headgroup advantage of LDAO but eliminate the redox liability and pH sensitivity. This guide objectively compares these two classes, providing the physicochemical data and protocols necessary to transition your crystallization trials.

Part 1: Chemical & Structural Basis

The Headgroup Physics: P=O vs. N-O

To understand performance, we must look at the bond. The fundamental difference lies in the polarity and stability of the headgroup.

  • Amine Oxides (LDAO): Possess a coordinate covalent bond (

    
    ). This creates a large dipole and zwitterionic character. The N-O bond is susceptible to reduction.
    
  • Phosphine Oxides (AlkDMPO): Possess a highly polarized double bond (

    
    ). The phosphorus atom is larger, the bond is longer, and the moiety is chemically inert under physiological conditions. It acts purely as a hydrogen bond acceptor, whereas LDAO can be a donor/acceptor depending on pH.
    
Structural Visualization

The following diagram contrasts the chemical topology of the standard LDAO against the AlkDMPO alternative.

G cluster_0 Standard: Amine Oxide (LDAO) cluster_1 Alternative: Phosphine Oxide (AlkDMPO) Oxygen_N O⁻ Nitrogen N⁺ Nitrogen->Oxygen_N 1.39 Å (Labile) Tail_N C12 Alkyl Tail Tail_N->Nitrogen Oxygen_P O Phosphorus P Phosphorus->Oxygen_P 1.49 Å (Stable) Tail_P C10/C12 Alkyl Tail Tail_P->Phosphorus

Caption: Structural comparison of the labile N-oxide headgroup (left) vs. the chemically inert Phosphine oxide headgroup (right). Note the bond length difference.

Part 2: Performance Comparison & Data

The following data aggregates experimental values for the most common derivatives: Decyldimethylphosphine oxide (C10-DMPO / APO-10) and Dodecyldimethylphosphine oxide (C12-DMPO / APO-12) compared to LDAO .

Table 1: Physicochemical Properties Comparison[1][2]
FeatureLDAO (Standard) C10-DMPO (APO-10) C12-DMPO (APO-12) Implication for Crystallography
Formula



-
MW (Da) 229.4218.3246.4Similar size; minimal impact on unit cell packing.
CMC (H₂O) 1.0 – 2.0 mM ~4.6 mM ~0.5 mM C10-DMPO is easier to dialyze away than LDAO.
Micelle Size ~17-21 kDa~14 kDa~22 kDaC10-DMPO forms smaller micelles, exposing more protein surface for lattice contacts.
Character Zwitterionic (pH > 6)Non-ionic / PolarNon-ionic / PolarAlkDMPOs do not interfere with Ion Exchange (IEX) regardless of pH.
Redox Stability Low (Oxidant)High (Inert)High (Inert)Critical: Use AlkDMPO for cysteine-rich proteins or when using DTT/TCEP.
pH Stability Unstable < pH 4.0Stable pH 2-12Stable pH 2-12AlkDMPO allows crystallization in acidic buffers (e.g., for lysosomal proteins).
Experimental Insight: Resolution & Stability
  • Resolution: In comparative screens of robust membrane proteins (e.g., bacterial transporters), C10-DMPO often yields crystals with resolution limits comparable to LDAO (1.8 Å – 2.5 Å) and superior to DDM (>3.0 Å). This is due to the "Small Micelle Effect"—the smaller detergent belt reduces solvent channels, tightening the crystal lattice.

  • The "Harshness" Factor: Like LDAO, C10-DMPO is considered a "harsh" detergent. It is excellent for crystallization but poor for long-term storage of fragile complexes. C12-DMPO is milder but has a lower CMC, making it harder to exchange.

Part 3: Experimental Protocol (Self-Validating)

Do not simply swap detergents 1:1 without calculation. The higher CMC of C10-DMPO requires a higher working concentration to maintain micellar integrity.

Protocol: Detergent Exchange for Crystallization

Objective: Transfer protein from a stable purification detergent (e.g., DDM) into C10-DMPO for crystallization trials.

  • Preparation: Prepare a buffer containing 10 mM C10-DMPO (approx. 2x CMC).

    • Note: Unlike LDAO, you do not need to worry about the pH affecting the detergent's charge state.

  • Immobilization: Bind your DDM-solubilized protein to an affinity resin (Ni-NTA or FLAG).

  • Wash (The Exchange): Wash the column with 20-30 column volumes (CV) of the C10-DMPO buffer.

    • Validation Step: Monitor the A280 effluent. A temporary spike often occurs as DDM micelles are displaced. Ensure the baseline returns to zero before elution.

  • Elution: Elute in the C10-DMPO buffer.

  • Quality Control (SEC): Run the eluted protein on a Size Exclusion Column equilibrated with 5 mM C10-DMPO.

    • Success Criteria: The peak should be monodisperse. If the peak is broad or in the void volume, the protein is unstable in C10-DMPO. Stop here and try C12-DMPO or a mixture (C10-DMPO + 0.01% CHS).

Decision Logic: When to Use AlkDMPO?

DecisionTree Start Membrane Protein Crystallization Project Q1 Is the protein Redox Sensitive? (Free Cysteines / Metal Centers) Start->Q1 Q2 Is the desired pH < 5.0 or > 9.0? Q1->Q2 No Use_AlkDMPO USE C10-DMPO (Primary Choice) Q1->Use_AlkDMPO Yes (Avoid Oxidation) Q3 Is the protein stable in LDAO? Q2->Q3 No Q2->Use_AlkDMPO Yes (pH Stable) Use_LDAO USE LDAO (Standard Choice) Q3->Use_LDAO Yes Use_C12DMPO USE C12-DMPO (Milder Alternative) Q3->Use_C12DMPO No (Too Harsh)

Caption: Selection logic for choosing between LDAO and AlkDMPO derivatives based on protein stability and buffer conditions.

Part 4: Technical Analysis & Recommendations

The "Ghost" Density Issue

In high-resolution structures (< 2.0 Å), LDAO molecules often appear as ordered density. However, the N-oxide oxygen can be difficult to distinguish from water or metal ions.

  • AlkDMPO Advantage: The Phosphorus atom (15 electrons) is significantly more electron-dense than Nitrogen (7 electrons). In anomalous dispersion experiments, Phosphorus has a small but detectable signal, potentially aiding in ligand identification if the detergent binds to a specific pocket.

Mixtures for Stability

If C10-DMPO proves too harsh (protein precipitates during the SEC step in the protocol above), do not immediately revert to DDM.

  • Recommendation: Try a bicelle-like mixture .

    • Mix C10-DMPO with L-alpha-phosphatidylcholine (PC) at a 3:1 molar ratio.

    • The AlkDMPO acts as the "edge" detergent (like CHAPS in bicelles) but without the charge issues of bile salts.

Commercial Availability

While LDAO is ubiquitous, AlkDMPOs are specialty reagents. They are typically sold as APO-10 (Decyldimethylphosphine oxide) or APO-12 (Dodecyldimethylphosphine oxide).

  • Purity Warning: Ensure you purchase "Anagrade" or "Crystallization Grade" (>99%). Lower grades of phosphine oxides can contain unreacted secondary phosphines, which are reactive.

References

  • Original Characterization of Phosphine Oxide Detergents: Herrmann, K. W. (1966). Micellar properties of some zwitterionic surfactants. Journal of Colloid and Interface Science, 22(4), 352-359.

  • Comparison of LDAO and Phosphine Oxides in Crystallography: Michel, H. (1983). Crystallization of membrane proteins. Trends in Biochemical Sciences, 8(2), 56-59. (Foundational text establishing small amphiphiles like LDAO/DMPO for tight lattices).

  • Thermodynamics of Alkylphosphine Oxides: Iyota, H., et al. (1999). Structure Effect on Nonideal Mixing of Alkyl Methyl Sulfoxide and Alkyldimethylphosphine Oxide in Adsorbed Film and Micelle.[1] Journal of Colloid and Interface Science, 216(1), 41-49.

  • LDAO Redox Liability & Alternatives: Columbus, L., et al. (2009). Micelle-liposome transfer methods for membrane protein structural biology. Current Opinion in Structural Biology, 19(4), 396-401. (Discusses the limitations of LDAO in NMR/X-ray and alternatives).

  • CMC Data Verification (BenchChem/Anatrace): Technical Datasheets for APO-10 and APO-12. (Note: General landing page for verification of commercial availability and CMC values).

Sources

Safety & Regulatory Compliance

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